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  • Product: 5-Aminothiazole-4-carboxylic acid
  • CAS: 1353101-13-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Aminothiazole-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 5-aminothiazole-4-carboxylic acid scaffold represents a highly privileged structure in modern medicinal chemistry. Its dense functionalization—an electron-rich heteroaromatic core flanked by a hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminothiazole-4-carboxylic acid scaffold represents a highly privileged structure in modern medicinal chemistry. Its dense functionalization—an electron-rich heteroaromatic core flanked by a hydrogen-bond donating amino group and a versatile carboxylic acid—enables precise molecular interactions across diverse biological targets. As a Senior Application Scientist, I have observed that the true utility of this scaffold lies in its modularity. By functionalizing the C4-carboxylic acid or the C5-amino group, researchers can direct the molecule toward entirely distinct pharmacological pathways.

This whitepaper dissects the three primary mechanisms of action associated with 5-aminothiazole-4-carboxylic acid derivatives: Metallo-β-Lactamase (MBL) inhibition, Traf2- and Nck-interacting kinase (TNIK) inhibition, and metabotropic glutamate receptor 5 (mGluR5) antagonism.

Antimicrobial Resistance: Metallo-β-Lactamase (MBL) Inhibition

The emergence of carbapenem-resistant Enterobacteriaceae driven by B1-subclass MBLs (e.g., NDM-1, VIM-2) is a critical clinical challenge. 5-aminothiazole-4-carboxylic acid derivatives have been successfully deployed as broad-spectrum, dual-action inhibitors[1].

The Causality of Zinc Chelation

MBLs rely on a binuclear zinc center (Zn1 and Zn2) in their active site to polarize a bridging water/hydroxide molecule, which subsequently executes a nucleophilic attack on the β-lactam ring. The 5-aminothiazole-4-carboxylic acid moiety acts as a highly effective Metal-Binding Pharmacophore (MBP)[2]. The spatial arrangement of the exocyclic C5-amino group and the C4-carboxylic acid allows for bidentate coordination with the Zn1 and Zn2 ions. This chelation physically displaces the catalytic bridging hydroxide ion, completely neutralizing the enzyme's hydrolytic machinery and restoring the efficacy of partner antibiotics like meropenem[2].

MBL_Inhibition A 5-Aminothiazole-4- Carboxylic Acid B Bidentate Metal-Binding Pharmacophore (MBP) A->B C Zn1 & Zn2 Chelation (MBL Active Site) B->C D Displacement of Catalytic Hydroxide C->D E Inhibition of β-Lactam Hydrolysis D->E

Logical flow of MBL inhibition via active-site zinc chelation by the aminothiazole scaffold.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

To validate that the derivative selectively targets β-lactamases without inhibiting host serine hydrolases, ABPP using a TAMRA-fluorophosphonate (TAMRA-FP) probe is utilized.

  • Self-Validation Mechanism: The inclusion of a broad-spectrum serine hydrolase inhibitor (e.g., PMSF) acts as a positive control for off-target labeling. A vehicle-only lane establishes the baseline fluorescence threshold, ensuring any reduction in TAMRA-FP signal is strictly due to competitive target engagement by the aminothiazole derivative.

  • Step 1: Proteome Preparation: Lyse HEK293T cells (host control) and E. coli expressing VIM-2 in PBS. Clarify by centrifugation at 100,000 × g for 45 min to isolate the soluble proteome.

  • Step 2: Inhibitor Incubation: Pre-incubate the proteome (1 mg/mL) with the 5-aminothiazole-4-carboxylic acid derivative (10 μM to 50 μM) or DMSO vehicle for 30 minutes at 37°C.

  • Step 3: Probe Labeling: Add TAMRA-FP (1 μM final concentration) to the mixture and incubate for an additional 30 minutes in the dark to label uninhibited serine hydrolases.

  • Step 4: Detection: Quench the reaction with 4× SDS loading buffer, boil for 5 mins, and resolve via SDS-PAGE. Visualize in-gel fluorescence using a flatbed fluorescence scanner (532 nm excitation).

Oncology: TNIK Kinase Inhibition

In colorectal cancer, the Wnt/β-catenin signaling pathway is frequently hyperactivated due to APC mutations. Traf2- and Nck-interacting kinase (TNIK) is an essential downstream regulatory component of this pathway[3].

The Causality of Transcriptional Arrest

Aminothiazole derivatives function as highly potent, ATP-competitive inhibitors within the TNIK kinase domain[4]. By occupying the ATP-binding pocket, these derivatives prevent the auto-phosphorylation of TNIK at Ser764. Without this auto-phosphorylation, TNIK cannot interact with or phosphorylate T-cell factor 4 (TCF4) at Ser154[4]. Because TCF4 phosphorylation is strictly required for the transcriptional activation of Wnt target genes (such as MYC and AXIN2), the aminothiazole derivative effectively shuts down the oncogenic transcriptional program, inducing cell cycle arrest and suppressing tumor proliferation[3].

TNIK_Pathway Wnt Wnt Signaling Activation BetaCat β-Catenin Nuclear Translocation Wnt->BetaCat TCF4 TCF4 Phosphorylation (Ser154) BetaCat->TCF4 TNIK TNIK Kinase (Active) TNIK->TCF4 Phosphorylates Inhibitor Aminothiazole Derivative Inhibitor->TNIK ATP-Competitive Inhibition Arrest Tumor Growth Suppression Inhibitor->Arrest Induces Transcription Target Gene Expression (MYC, AXIN2) TCF4->Transcription Transcription->Arrest Blocked by Inhibitor

Mechanism of TNIK inhibition disrupting the Wnt/β-catenin signaling pathway.

Protocol: In Vivo Xenograft Tumor Suppression Assay
  • Self-Validation Mechanism: Target engagement is validated ex vivo. Post-euthanasia, tumor lysates are subjected to Western blot analysis for phosphorylated TCF4 (Ser154). A reduction in p-TCF4 strictly correlates with the administered dose, proving that tumor suppression is a direct consequence of TNIK inhibition rather than generalized cytotoxicity.

  • Step 1: Cell Preparation: Cultivate HCT-116 colorectal cancer cells. Resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1×107 cells/mL.

  • Step 2: Inoculation: Subcutaneously inject 100 μL of the cell suspension into the right flank of 6-week-old female BALB/c nude mice.

  • Step 3: Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups. Administer the aminothiazole derivative (e.g., 50 mg/kg) via oral gavage daily for 21 days.

  • Step 4: Measurement: Measure tumor volume using digital calipers every 3 days ( Volume=(length×width2)/2 ). Harvest tumors on Day 21 for ex vivo biomarker analysis.

Neuropharmacology: mGluR5 Antagonism

Beyond oncology and infectious diseases, derivatives such as thiazole-4-carboxamides (synthesized via the amidation of the 5-aminothiazole-4-carboxylic acid core) act as potent antagonists of the metabotropic glutamate receptor 5 (mGluR5)[5].

The Causality of Allosteric Modulation

These compounds do not compete with glutamate at the orthosteric site. Instead, they bind to the allosteric transmembrane domain of the G-protein coupled receptor (GPCR)[5]. This binding stabilizes the receptor in an inactive conformation, preventing the Gq/11 protein-coupled intracellular mobilization of calcium. This mechanism provides a robust therapeutic avenue for central nervous system (CNS) disorders, mitigating excitotoxicity without disrupting baseline glutamatergic transmission.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles and quantitative metrics of 5-aminothiazole-4-carboxylic acid derivatives across their primary targets, demonstrating the scaffold's broad utility.

Target Enzyme / ReceptorRepresentative Compound / ClassAssay TypeQuantitative MetricPharmacological Effect
Metallo-β-Lactamase (VIM-2) MS01 (Boronic Acid Fusion)Enzyme Kinetic Assay (FC5 substrate) IC50​<10μM Restores carbapenem efficacy
TNIK (Kinase) Aminothiazole Derivative (I)Kinase Auto-phosphorylation Assay IC50​=10−50nM Suppresses Wnt/β-catenin signaling
mGluR5 (GPCR) Thiazole-4-carboxamideIntracellular Ca2+ Mobilization IC50​=50−200nM Allosteric receptor antagonism
Human CD4+ Lymphocytes Benzo[d]isothiazole derivativesCytotoxicity Assay (MT-4 cells) CC50​=4−9μM Anti-proliferative (Leukemia)

References

  • Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases. ACS Publications.2

  • US20100216795A1 - Tnik inhibitor and the use. Google Patents. 6

  • WO2006074884A1 - Thiazole-4-carboxamide derivatives as mglur5 antagonists. Google Patents. 5

Sources

Exploratory

Biological Activity and Therapeutic Potential of 5-Aminothiazole-4-Carboxylic Acid Analogs: A Comprehensive Technical Guide

Executive Summary The 5-aminothiazole-4-carboxylic acid scaffold is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring both a reactive amino group at the C5 position and a carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminothiazole-4-carboxylic acid scaffold is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring both a reactive amino group at the C5 position and a carboxylic acid (or ester/amide) moiety at the C4 position, this core structure is uniquely primed for the synthesis of complex heterocyclic architectures. This technical guide explores the mechanistic rationale, biological applications, and experimental validation of 5-aminothiazole-4-carboxylic acid derivatives, focusing on their roles as kinase inhibitors in oncology, metallo-β-lactamase (MBL) inhibitors in antimicrobial resistance, and precursors to purine bioisosteres.

Structural Rationale and Bioisosterism

The pharmacological value of 5-aminothiazole-4-carboxylic acid and its derivatives, such as 5-aminothiazole-4-carboxylic acid ethyl ester (CAS 18903-18-9), lies in their electron-rich thiazole ring and dual reactive sites 1. When the 5-amino and 4-carboxamide groups undergo cyclization, they form thiazolo[5,4-d]pyrimidines.

These fused bicyclic systems act as purine bioisosteres . By replacing the nitrogen atom at position 9 of a standard purine ring with a sulfur atom, the resulting thiazolopyrimidines mimic endogenous molecules like adenine, guanine, and adenosine 2. This bioisosteric replacement allows these analogs to competitively bind to the ATP-binding pockets of kinases and the active sites of various metabolic enzymes.

Oncology: TNIK Kinase Inhibition and the Wnt/β-Catenin Pathway

Mechanistic Overview

Traf2- and Nck-interacting kinase (TNIK) is a STE20 family kinase that plays an indispensable role in the canonical Wnt/β-catenin signaling pathway. In solid tumors, particularly colorectal cancer, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus. TNIK directly interacts with and phosphorylates the T-cell factor 4 (TCF4) transcription factor at the Serine 154 residue, a necessary step for the transcriptional activation of Wnt target genes that drive cancer cell proliferation 3.

Derivatives of 5-aminothiazole-4-carboxamide have been identified as potent, ATP-competitive inhibitors of TNIK. By occupying the ATP-binding pocket of the kinase domain, these analogs prevent the phosphorylation of TCF4, thereby halting the transcription of oncogenes.

TNIK_Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Binds BetaCatenin β-Catenin (Stabilized) Receptor->BetaCatenin Activates TCF4 TCF4 Transcription Factor (Ser154 Phosphorylation) BetaCatenin->TCF4 Translocates to Nucleus TNIK TNIK Kinase TNIK->TCF4 Phosphorylates GeneExpr Target Gene Expression (Colorectal Cancer Cell Proliferation) TCF4->GeneExpr Drives Inhibitor 5-Aminothiazole-4-carboxamide Derivatives Inhibitor->TNIK Inhibits (ATP-competitive)

Fig 1: Mechanism of TNIK inhibition by 5-aminothiazole derivatives in the Wnt pathway.

Experimental Protocol: In Vitro TNIK Kinase TR-FRET Assay

To validate the efficacy of 5-aminothiazole-4-carboxylic acid analogs as TNIK inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This protocol ensures a high signal-to-noise ratio by minimizing background fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme and Substrate Mix: Dilute recombinant human TNIK (Wild-Type) and ULight-labeled TCF4 peptide substrate in the kinase buffer.

  • Compound Addition: Dispense 5-aminothiazole analogs (serially diluted in DMSO) into a 384-well plate. Add the enzyme/substrate mix and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration equivalent to its apparent Km​ for TNIK. Incubate the plate at 25°C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding EDTA (final concentration 10 mM) alongside a Europium-labeled anti-phospho-TCF4 (Ser154) antibody.

  • Incubation & Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ based on the 665/615 nm emission ratio.

Antimicrobial Activity: Metallo-β-Lactamase (MBL) Inhibition

Mechanistic Overview

The rise of carbapenem-resistant Enterobacteriaceae is largely driven by the expression of Metallo-β-Lactamases (MBLs), such as NDM-1 and VIM-2. Unlike serine-β-lactamases, MBLs utilize one or two zinc ions (Zn²⁺) in their active site to polarize a water molecule, which subsequently executes a nucleophilic attack on the β-lactam ring of the antibiotic, rendering it useless 4.

The 5-aminothiazole-4-carboxylic acid scaffold acts as a potent Metal-Binding Pharmacophore (MBP) . The spatial arrangement of the carboxylic acid and the thiazole ring heteroatoms allows these analogs to directly chelate the active site Zn²⁺ ions, displacing the catalytic water molecule and inhibiting the enzyme 5. When co-administered with a carbapenem (e.g., meropenem), these inhibitors restore the antibiotic's efficacy.

MBL_Inhibition MBL Metallo-β-Lactamase (e.g., NDM-1) Zn Active Site Zn2+ Ions MBL->Zn Contains BetaLactam β-Lactam Antibiotic (Carbapenem) Zn->BetaLactam Catalyzes Cleavage Hydrolysis Antibiotic Hydrolysis (Resistance) BetaLactam->Hydrolysis Degraded Thiazole 5-Aminothiazole-4-carboxylic acid (Metal-Binding Pharmacophore) Thiazole->Zn Chelates Zn2+ Rescue Antibiotic Efficacy Rescued Thiazole->Rescue Prevents Hydrolysis

Fig 2: Chelation of MBL active site zinc ions by 5-aminothiazole derivatives.

Experimental Protocol: MBL Inhibition and FC5 Cleavage Assay

To evaluate the inhibitory potency of these analogs against MBLs, a fluorogenic substrate assay utilizing FC5 (a cephalosporin derivative that fluoresces upon β-lactam ring cleavage) is employed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, and 0.01% Triton X-100. The inclusion of ZnSO₄ is critical to maintain the metalloenzyme's structural integrity.

  • Enzyme Preparation: Dilute purified recombinant NDM-1 or VIM-2 to a final working concentration of 0.5 nM in the assay buffer.

  • Inhibitor Incubation: Add the 5-aminothiazole-4-carboxylic acid analogs (at varying concentrations) to the enzyme solution in a 96-well black microtiter plate. Incubate for 20 minutes at 25°C to establish binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate FC5 to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately monitor the fluorescence continuously for 15 minutes using a microplate reader (Excitation: 380 nm; Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction from the linear portion of the fluorescence progression curve. Determine the IC₅₀ by plotting the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration.

Quantitative Data Summary

The structural plasticity of the 5-aminothiazole-4-carboxylic acid core allows it to be derivatized for highly divergent therapeutic targets. Table 1 summarizes the comparative biological activities of key functionalized derivatives.

Table 1: Comparative Biological Activities of 5-Aminothiazole-4-Carboxylic Acid Derivatives

Derivative ClassPrimary TargetTherapeutic IndicationMechanism of Action
5-Aminothiazole-4-carboxamides TNIK KinaseColorectal CancerATP-competitive inhibition; blocks TCF4 phosphorylation, halting Wnt signaling.
Thiazole-4-carboxylic acids Metallo-β-Lactamases (NDM-1, VIM-2)Antimicrobial ResistanceMetal-Binding Pharmacophore (MBP); chelates active site Zn²⁺, preventing β-lactam hydrolysis.
Thiazolo[5,4-d]pyrimidines Purine Receptors / KinasesBroad-spectrum (Antiviral, Anticancer)Acts as a purine bioisostere; competitively binds to adenine/guanine recognition sites.
2-Alkyl-5-aminothiazole esters Methionine Aminopeptidase (MetAP)Angiogenesis / OncologyInhibits N-terminal methionine excision, disrupting tumor vascularization.

Conclusion and Future Perspectives

The 5-aminothiazole-4-carboxylic acid scaffold is a privileged structure in drug discovery. Its dual functionality allows for rapid combinatorial synthesis, while its intrinsic electronic properties enable high-affinity interactions with metalloenzymes (via zinc chelation) and kinases (via ATP-pocket binding). Future development should focus on optimizing the pharmacokinetic profiles of thiazolo[5,4-d]pyrimidine derivatives and exploring dual-action inhibitors that can simultaneously target serine- and metallo-β-lactamases to combat multidrug-resistant pathogens.

References

  • ChemicalRoot. "5-Aminothiazole-4-Carboxylic Acid Ethyl Ester CAS NO 18903-18-9 - ChemicalCell." ChemicalRoot. Available at: [Link]

  • Google Patents. "US20100216795A1 - Tnik inhibitor and the use." Google Patents.
  • Journal of Medicinal Chemistry. "Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases." ACS Publications. Available at:[Link]

  • Google Patents. "EP3008045A1 - Antibacterial thiazolecarboxylic acids." Google Patents.
  • Academia.edu. "A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry." Academia.edu. Available at: [Link]

Sources

Foundational

5-Aminothiazole-4-Carboxylic Acid: An In-Depth Technical Guide to pKa and Aqueous Solubility Profiling

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 5-Aminothiazole-4-carboxylic acid (5-ATCA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

5-Aminothiazole-4-carboxylic acid (5-ATCA) is a highly versatile bifunctional heterocyclic building block. It is a critical precursor in the synthesis of advanced pharmaceutical active ingredients (APIs), most notably third-generation cephalosporins (such as cefotaxime and ceftiofur) and novel small-molecule kinase inhibitors[1].

For preformulation scientists, understanding the exact ionization behavior (pKa) and aqueous solubility profile of 5-ATCA is non-negotiable. Because it possesses both an acidic carboxylate moiety and a basic aminothiazole ring, 5-ATCA behaves as an ampholyte (zwitterion) in aqueous media. This whitepaper details the physicochemical mechanics governing its ionization, provides self-validating experimental protocols for characterization, and maps its pH-dependent solubility profile.

Physicochemical Profiling: The pKa System

Mechanistic Causality of Ionization

The ionization of 5-ATCA is governed by two distinct functional groups, leading to two macroscopic dissociation constants ( pKa1​ and pKa2​ ).

  • The Acidic Center ( pKa1​ ): The carboxylic acid group at the C4 position is electron-withdrawn by the adjacent electron-deficient thiazole ring. This proximity effect increases the acidity of the carboxyl proton compared to aliphatic carboxylic acids, yielding a pKa1​ typically in the range of 3.20 – 3.60 .

  • The Basic Center ( pKa2​ ): While the molecule features an exocyclic amino group at the C5 position, thermodynamic protonation does not occur on this primary amine. Instead, the exocyclic nitrogen donates its lone pair into the aromatic system via resonance. Protonation overwhelmingly occurs at the endocyclic ring nitrogen (N3) , which stabilizes the positive charge through an amidinium-like resonance structure[2]. The pKa2​ for this conjugate acid is approximately 5.00 – 5.40 .

Because pKa1​<pKa2​ , 5-ATCA exists primarily as a zwitterion at physiological and mildly acidic pH.

Ionization Cation Cationic Form (Net Charge: +1) pH < 3.2 Zwitterion Zwitterionic Form (Net Charge: 0) pH 3.2 - 5.2 Cation->Zwitterion -H+ (pKa1 ~3.2) Anion Anionic Form (Net Charge: -1) pH > 5.2 Zwitterion->Anion -H+ (pKa2 ~5.2)

Figure 1: pH-dependent macroscopic ionization states of 5-aminothiazole-4-carboxylic acid.

Quantitative Data Summary
Physicochemical ParameterEstimated ValueMechanistic Assignment
pKa1​ (Acidic) 3.20 ± 0.15Deprotonation of C4-COOH to C4-COO⁻
pKa2​ (Basic) 5.20 ± 0.15Deprotonation of endocyclic N3-H⁺ to N3
Isoelectric Point (pI) ~4.20Calculated as (pKa1​+pKa2​)/2
Intrinsic Solubility ( S0​ ) < 1.0 mg/mLMinimum solubility at pI (zwitterion dominance)

Aqueous Solubility Profile (pH-Dependence)

For amphoteric molecules like 5-ATCA, the solubility-pH profile exhibits a characteristic "U-shape" or "V-shape" curve.

  • At the Isoelectric Point (pH ~4.2): The molecule carries a net zero charge. The crystal lattice energy is maximized due to strong intermolecular electrostatic interactions (head-to-tail zwitterionic pairing), resulting in the lowest aqueous solubility, known as the intrinsic solubility ( S0​ ).

  • At pH < 3.2: The carboxylate group is protonated (neutral), and the thiazole ring remains protonated (cationic). The net positive charge drives ion-dipole interactions with water, exponentially increasing solubility.

  • At pH > 5.2: The thiazole ring is deprotonated (neutral), and the carboxylate remains deprotonated (anionic). The net negative charge similarly enhances aqueous solvation.

The total solubility ( ST​ ) at any given pH can be mathematically modeled using the expanded Henderson-Hasselbalch equation for ampholytes :

ST​=S0​(1+10pKa1​−pH+10pH−pKa2​)

Simulated pH-Solubility Data Matrix
pH LevelDominant SpeciesNet ChargeEstimated Solubility (mg/mL)
1.2 (SGF)Cation+1> 15.00
3.2 ( pKa1​ )Cation / Zwitterion+0.5~ 1.50
4.2 (pI)Zwitterion00.75 ( S0​ )
5.2 ( pKa2​ )Zwitterion / Anion-0.5~ 1.50
7.4 (Blood/SIF)Anion-1> 20.00

Self-Validating Experimental Methodologies

To ensure high data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every experimental choice is grounded in thermodynamic causality.

Workflow Start Compound: 5-ATCA Prep Sample Prep: 0.15M KCl, 25°C (Maintains constant activity coefficient) Start->Prep Split Prep->Split pKa Potentiometric Titration (Cosolvent Yasuda-Shedlovsky) Split->pKa Sol Shake-Flask Equilibration (pH 1.2 - 10.0 Buffers, 48h) Split->Sol Data1 Bjerrum Plot Analysis (Extract Macro-constants) pKa->Data1 Data2 HPLC-UV Quantification (Phase Separation via Ultracentrifugation) Sol->Data2 Model Henderson-Hasselbalch Validation (Cross-check pKa vs Solubility Inflections) Data1->Model Data2->Model

Figure 2: Integrated, self-validating workflow for physicochemical profiling of 5-ATCA.

Protocol 1: Potentiometric Determination of pKa (Cosolvent Method)

Because 5-ATCA has low intrinsic solubility at its pI, standard aqueous titration may result in precipitation, ruining the electrode response. A cosolvent extrapolation method is required.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% w/w MeOH). Causality: Methanol lowers the dielectric constant of the medium, increasing the solubility of the neutral zwitterion and preventing precipitation during the titration run.

  • Ionic Strength Adjustment: Add KCl to achieve a 0.15 M background. Causality: This standardizes the activity coefficients of the ions, ensuring the measured pKa reflects physiological ionic strength rather than shifting continuously as titrant is added.

  • Environmental Control: Maintain the titration vessel at exactly 25.0 ± 0.1 °C and purge continuously with Argon gas. Causality: Argon purging prevents atmospheric CO2​ from dissolving into the water to form carbonic acid, which would artificially skew the acidic titration curve.

  • Titration: Titrate from pH 2.0 to 10.0 using standardized 0.5 M KOH, then back-titrate with 0.5 M HCl.

  • Self-Validation (Hysteresis Check): Overlay the forward and backward titration curves. If they do not perfectly superimpose, degradation of the 5-ATCA has occurred at high pH, and the data must be discarded.

  • Data Processing: Plot the apparent pKa values against the molar fraction of methanol. Use the Yasuda-Shedlovsky extrapolation to find the true aqueous pKa at 0% methanol.

Protocol 2: Shake-Flask Method for pH-Solubility Profiling

This protocol adheres to the principles outlined in , optimized for ionizable APIs.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 10.0. Do not use buffers that interact with the compound (e.g., avoid phosphate if it forms insoluble salts with the cationic form).

  • Equilibration: Add an excess of solid 5-ATCA to 5 mL of each buffer in sealed glass vials. Shake at 300 RPM at 25.0 °C for 48 hours. Causality: 48 hours is required to ensure the solid-liquid transition reaches thermodynamic equilibrium, rather than a transient kinetic state.

  • Phase Separation: Ultracentrifuge the samples at 15,000 RPM for 15 minutes, rather than filtering. Causality: Filtration can cause adsorption of the API onto the filter membrane, artificially lowering the measured solubility. Centrifugation cleanly pellets sub-micron colloidal aggregates.

  • pH Verification: Measure the pH of the supernatant after equilibrium. Causality: The dissolution of the ionizable API will consume buffer capacity and shift the final pH. The solubility must be plotted against the final equilibrium pH, not the initial buffer pH.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV at the isosbestic point of 5-ATCA.

  • Self-Validation (Solid-State Check): Extract the residual solid pellet from the pH 4.2 and pH 1.2 vials and analyze via Powder X-Ray Diffraction (PXRD). Causality: This confirms whether the compound precipitated as the free zwitterion or as a chloride salt, which fundamentally alters the interpretation of the Smax​ plateau.

References

  • ChemicalCell (2024). 5-Aminothiazole-4-Carboxylic Acid Ethyl Ester CAS NO 18903-18-9 - Chemical properties and applications in advanced organic synthesis. Retrieved from [Link][1]

  • Forcato et al. / RSC Publishing (1987). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from[Link][2]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Retrieved from[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from[Link][3]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 5-Aminothiazole-4-Carboxylic Acid

Introduction: The Significance of the Aminothiazole Scaffold The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological activity.[1] Specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Aminothiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological activity.[1] Specifically, 5-aminothiazole-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug development. These scaffolds are integral to the synthesis of novel therapeutic agents, including antimicrobials, kinase inhibitors, and anti-inflammatory drugs.[2] The precise arrangement of the amino and carboxylic acid functional groups on the electron-rich thiazole ring allows for diverse chemical modifications, making a thorough and accurate structural confirmation paramount.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of 5-aminothiazole-4-carboxylic acid. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the rationale behind the expected spectral features, providing researchers with a robust framework for analysis.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. The key functional groups—the primary amine, the carboxylic acid, and the thiazole ring proton—are the primary reporters of the molecule's identity and purity.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesized Compound purification Purification (Recrystallization / Chromatography) synthesis->purification ftir FT-IR (Functional Groups) purification->ftir Initial Check ms LC-MS (Molecular Weight & Formula) purification->ms Confirm Mass uv UV-Vis (Conjugated System) purification->uv data_analysis Spectral Data Interpretation ftir->data_analysis nmr NMR (¹H & ¹³C) (Structural Backbone) ms->nmr nmr->data_analysis uv->data_analysis final_structure Structure Confirmed data_analysis->final_structure All data consistent

Sources

Foundational

Thermodynamic stability of 5-aminothiazole-4-carboxylic acid

Title: Thermodynamic Stability and Degradation Kinetics of 5-Aminothiazole-4-Carboxylic Acid: A Comprehensive Guide for Drug Development Abstract: As a Senior Application Scientist, I frequently encounter the 5-aminothia...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Degradation Kinetics of 5-Aminothiazole-4-Carboxylic Acid: A Comprehensive Guide for Drug Development

Abstract: As a Senior Application Scientist, I frequently encounter the 5-aminothiazole-4-carboxylic acid (5-ATCA) scaffold in advanced drug discovery programs. This structural motif is a critical building block in the synthesis of mGlu5 allosteric antagonists[1], foldamer-like macrocyclic peptides[2], and broad-spectrum metallo-β-lactamase (MBL) inhibitors[3]. However, the juxtaposition of an electron-donating amino group and an electron-withdrawing carboxylic acid on a heteroaromatic thiazole ring creates unique thermodynamic vulnerabilities. This whitepaper dissects the thermodynamic stability, degradation causality, and analytical workflows required to profile and mitigate the instability of 5-ATCA derivatives.

Structural Causality and Thermodynamic Vulnerabilities

The thermodynamic stability of 5-ATCA is governed by the "push-pull" electronic distribution across the thiazole core. The sulfur atom (a soft base) and the nitrogen atom (a hard base) dictate the ring's coordination chemistry, while the C5 position is highly favorable for electrophilic reactions[4].

1.1. Thermal and Acid-Catalyzed Decarboxylation Thiazole-4-carboxylic acids are inherently susceptible to decarboxylation. The electron-donating nature of the 5-amino group increases the electron density of the ring, stabilizing the transition state during the loss of CO2. Under thermal stress or highly acidic conditions, protonation of the thiazole nitrogen or the amino group facilitates the cleavage of the C4-carboxyl bond, yielding 5-aminothiazole and carbon dioxide[5].

1.2. Photolytic Ring Opening Under UV irradiation, 5-ATCA undergoes a sequential photodegradation process. Matrix isolation FTIR studies reveal that the primary step is rapid decarboxylation. This is immediately followed by the photolytic cleavage of the S1–C2 bond, leading to the formation of reactive biradicals (e.g., ˙C(NH2)=N-CH=CH-S˙) and potentially prebiotic carbodiimides[6].

1.3. Oxidative and Metabolic Degradation The electron-rich 5-amino group is a prime target for oxidation. While controlled chemical oxidation (e.g., using iodine) is used synthetically to convert 5-aminothiazolines to 5-aminothiazoles[4], uncontrolled oxidative stress—such as in vitro biooxidation via hepatic microsomes—leads to rapid metabolic clearance. Identifying these biooxidation products is pivotal for synthesizing backup compounds with improved microsomal stability[1].

G A 5-Aminothiazole-4-Carboxylic Acid (Parent Scaffold) B Thermal / Acidic Stress (Decarboxylation) A->B D UV Irradiation (Photolysis) A->D F Microsomal / Chemical Oxidation A->F C 5-Aminothiazole + CO2 B->C E Ring-Opening Biradicals (S1-C2 Cleavage) D->E G N-Oxides & Hydroxylated Metabolites F->G

Caption: Primary thermodynamic and kinetic degradation pathways of 5-aminothiazole-4-carboxylic acid.

Quantitative Degradation Profiling

To successfully develop drugs containing the 5-ATCA moiety, scientists must map its degradation landscape. Table 1 summarizes the expected degradation pathways under standard ICH forced degradation conditions.

Table 1: Forced Degradation Profiling of 5-ATCA and Derivatives

Stress ConditionPrimary Degradation PathwayKey Intermediates / ProductsRecommended Analytical Detection
Thermal (>150°C) Decarboxylation5-Aminothiazole + CO2TGA-IR, DSC, Solid-State NMR
UV Irradiation Decarboxylation & Ring OpeningBiradicals (S1-C2 cleavage)Matrix Isolation FTIR[6]
Oxidative (Microsomal) BiooxidationN-oxides, hydroxylated metabolitesLC-SPE-NMR-MS[1]
Acidic (pH < 2) Protonation-assisted Decarboxylation5-AminothiazoleHPLC-UV, LC-MS

Experimental Workflows for Stability Assessment

A self-validating experimental protocol is essential to ensure that observed degradation is an intrinsic property of the API and not an artifact of the sample preparation.

Protocol 1: LC-SPE-NMR-MS for Metabolic Stability and Biooxidation

When evaluating 5-ATCA derivatives (e.g., mGlu5 allosteric antagonists), understanding microsomal stability is critical[1]. This orthogonal workflow combines the separation power of LC, the concentration capability of Solid-Phase Extraction (SPE), and the structural elucidation power of NMR and MS.

Step-by-Step Methodology:

  • In Vitro Incubation: Incubate the 5-ATCA derivative (10 μM) with human liver microsomes (HLM) or recombinant CYP450 enzymes in phosphate buffer (pH 7.4) containing an NADPH regenerating system at 37°C.

  • Reaction Quenching: Terminate the reaction at predefined time points (0, 15, 30, 60 min) using ice-cold acetonitrile.

    • Causality Note: Immediate quenching prevents ex vivo degradation, ensuring the kinetic data accurately reflects enzymatic biooxidation.

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Filter the supernatant through a 0.22 μm PTFE membrane.

  • LC Separation: Inject the sample onto a reversed-phase C18 column. Use a gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its biooxidation products.

  • Post-Column SPE Trapping: Route the LC eluent through an automated SPE unit. Target metabolites are trapped on SPE cartridges (e.g., poly(styrene-divinylbenzene) resin) while the aqueous buffer goes to waste.

  • Elution and Orthogonal Detection: Elute the trapped metabolites using deuterated solvents (e.g., CD3CN). Split the flow between a High-Resolution Mass Spectrometer (HRMS) for exact mass confirmation and a CryoProbe NMR for definitive structural elucidation of the oxidation site[1].

Workflow cluster_detection Orthogonal Detection N1 In Vitro Incubation (Microsomes) N2 LC Separation (Metabolite Isolation) N1->N2 N3 Solid-Phase Extraction (Analyte Trapping) N2->N3 N4 CryoProbe NMR (Structure) N3->N4 N5 High-Res MS (Exact Mass) N3->N5

Caption: LC-SPE-NMR-MS workflow for profiling the biooxidation of 5-ATCA derivatives.

Protocol 2: Matrix Isolation FTIR for Photodegradation Profiling

To isolate the highly reactive biradical intermediates formed during UV photolysis, standard solution-phase UV stress testing is insufficient. Matrix isolation must be employed[6].

Step-by-Step Methodology:

  • Sublimation: Sublimate the solid 5-ATCA sample in a micro-oven at 424 K under a high vacuum.

  • Matrix Deposition: Co-deposit the sublimated vapor with a massive excess of an inert matrix gas (Argon or Nitrogen) onto a cold Cesium Iodide (CsI) window maintained at 15 K inside a closed-cycle helium cryostat.

    • Causality Note: The 15 K inert matrix traps the molecules in isolation, preventing intermolecular reactions and allowing the capture of transient photolysis intermediates[6].

  • Baseline FTIR: Record the initial FTIR spectrum (4000–400 cm⁻¹) at 10 K to identify the stable conformers of the parent compound.

  • UV Irradiation: Expose the matrix to tunable UV laser irradiation.

  • Kinetic Monitoring: Continuously record FTIR spectra. Monitor the disappearance of the C=O stretch (indicating decarboxylation) and the appearance of new bands corresponding to CO2 and S1-C2 cleaved biradicals[6].

Mitigation Strategies in Drug Design

Understanding these thermodynamic liabilities allows medicinal chemists to rationally design more stable analogs:

  • Carboxyl Protection: Converting the free carboxylic acid to an ester (e.g., ethyl 5-amino-1,3-thiazole-4-carboxylate[7]) or an amide significantly increases thermal stability and prevents spontaneous decarboxylation.

  • Amino Group Shielding: N-acylation or the use of bulky protecting groups (like Boc in 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid[8]) reduces the electron density on the thiazole ring, mitigating both oxidative degradation and photolytic ring opening.

References

  • Metabolite identification via LC-SPE-NMR-MS of the in vitro biooxidation products of a lead mGlu5 allosteric antagonist and impact on the improvement of metabolic stability in the series. PubMed / National Institutes of Health. Available at: [Link]

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. Available at: [Link]

  • The Chemistry of 5-aminothiazole and its derivatives. National Institute of Informatics (NII). Available at: [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • Full text of "Thiazole and its derivatives". Internet Archive. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-aminothiazole-4-carboxylic acid

An In-Depth Guide to the Synthesis of 5-Aminothiazole-4-Carboxylic Acid: Protocols and Mechanistic Insights Authored by: A Senior Application Scientist Introduction: The Significance of the 5-Aminothiazole Scaffold The t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Aminothiazole-4-Carboxylic Acid: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Introduction: The Significance of the 5-Aminothiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of pharmacologically active compounds.[1] Among its derivatives, 5-aminothiazole-4-carboxylic acid and its precursors are of particular importance. This scaffold serves as a crucial building block for the synthesis of complex molecules, most notably thiazolo[4,5-d]pyrimidines, which are analogues of purines and exhibit diverse biological activities.[2] Furthermore, recent research has highlighted 2-aminothiazole-4-carboxylic acid derivatives as potent, broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria, underscoring the therapeutic relevance of this heterocyclic system.[3]

This technical guide provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of 5-aminothiazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of the primary synthetic route, the Hantzsch Thiazole Synthesis, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformation.

Principles and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4][5] For the synthesis of the target molecule, the key reactants are an α-halo-β-ketoester and thiourea.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone via an S_N2 reaction. This forms an isothiouronium salt intermediate.

  • Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the aromatic thiazole ring.

This process is highly efficient and benefits from the use of readily available and simple starting materials.[4]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Alternative Synthetic Approaches

While the Hantzsch synthesis is predominant, other methods for creating 5-aminothiazoles exist. The Cook-Heilbron synthesis , for instance, involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates.[6][7][8] This method is particularly useful for generating 5-aminothiazoles under mild conditions and offers a different pathway for varying substituents at the 2- and 4-positions of the thiazole ring.[7] Modern variations often employ microwave irradiation or multi-component, one-pot strategies to improve yields, reduce reaction times, and enhance the overall efficiency and environmental friendliness of the synthesis.[5][9]

Detailed Experimental Protocols

The synthesis of 5-aminothiazole-4-carboxylic acid is presented here as a three-step process, starting from a common laboratory reagent, ethyl acetoacetate. This approach ensures that researchers can produce the target compound even if the key α-halo-β-ketoester intermediate is not commercially available.

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate (The α-Haloketone Precursor)

The chlorination of the α-position of the β-ketoester is the critical first step. Sulfuryl chloride is an effective chlorinating agent for this transformation.

Workflow_Step1 Workflow: Synthesis of Ethyl 2-chloro-3-oxobutanoate cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification A Charge reactor with ethyl acetoacetate B Cool to -5 to 10 °C A->B C Dropwise add sulfuryl chloride B->C D Slowly warm to 20-25 °C React for 4 hours C->D E Vacuum to remove acidic gas (Absorb with NaOH solution) D->E F Distill residue under reduced pressure E->F G Collect pure product F->G

Caption: Experimental workflow for the synthesis of the α-haloketone precursor.

Protocol:

  • Reaction Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with ethyl acetoacetate (1.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C. This low temperature is crucial to control the exothermic reaction and prevent the formation of the undesired 2,2-dichloroacetoacetate byproduct.[10]

  • Reagent Addition: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25 °C). Let the reaction stir for 4 hours.

  • Work-up: Connect the flask to a vacuum source with a trap containing a sodium hydroxide solution to neutralize the evolved acidic gases (HCl and SO₂). Gently reduce the pressure to remove all residual gas.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-chloro-3-oxobutanoate as a clear liquid.[10][11]

Step 2: Hantzsch Synthesis of Ethyl 5-aminothiazole-4-carboxylate

This is the core cyclocondensation reaction to form the thiazole ring.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in ethanol. Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.[12]

  • Heating: Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, being a hydrochloride salt, will often precipitate from the solution.

  • Neutralization and Isolation: Pour the reaction mixture into a beaker containing cold water. Slowly add a 5% sodium carbonate or bicarbonate solution while stirring until the mixture is neutral (pH ~7). This neutralizes the hydrohalic acid formed and precipitates the free base of the thiazole product, which is typically poorly soluble in water.[4]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]

  • Drying: Allow the collected solid to air dry completely on a watch glass. The product is often pure enough for the next step without further purification.

Step 3: Saponification to 5-Aminothiazole-4-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Reaction Setup: Suspend the ethyl 5-aminothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-2.5 eq) and heat the mixture to 50-60 °C for 2-3 hours, or until the reaction is complete by TLC.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 3-4 by the slow addition of dilute hydrochloric acid. The carboxylic acid product will precipitate out of the solution. The choice of acid and the final pH are critical to ensure complete protonation of the carboxylate and precipitation of the product.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-aminothiazole-4-carboxylic acid.

Quantitative Data and Characterization

The efficiency of a synthesis is best understood through quantitative data. The following table provides representative data for the described three-step synthesis.

StepReactantsKey ConditionsSolventTypical YieldProduct Form
1 Ethyl acetoacetate, Sulfuryl chloride-5 to 25 °C, 4hNeat85-95%Colorless Oil
2 Ethyl 2-chloro-3-oxobutanoate, ThioureaReflux, 3-4hEthanol80-90%Off-white Solid
3 Ethyl 5-aminothiazole-4-carboxylate, NaOH60 °C, 2-3hEthanol/Water>90%Solid

Characterization Data for 5-aminothiazole-4-carboxamide (a closely related derivative for comparison) [2]

  • LC-MS: m/z 190.7 [M-H]⁻

  • ¹H-NMR (DMSO-d₆): δ 2.49 (3H, s), 6.98 (2H, s), 7.08 (1H, s), 7.10 (1H, s)

  • ¹³C-NMR (DMSO-d₆): δ 166.7, 157.7, 143.6, 123.0, 17.4

  • FT-IR (cm⁻¹): 3417.0, 3304.5, 3258.8, 3184.4, 1734.3

Note: The characterization data provided is for a related amide derivative. Researchers must perform full characterization (¹H NMR, ¹³C NMR, MS, IR) on their final 5-aminothiazole-4-carboxylic acid product to confirm its identity and purity.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low yield in Step 1 (Chlorination) Over-chlorination leading to 2,2-dichloro product.Maintain a low reaction temperature (-5 to 10 °C) during the addition of sulfuryl chloride. Use a slight excess of ethyl acetoacetate instead of sulfuryl chloride.
Product does not precipitate in Step 2 Product is too soluble in the work-up solution.Concentrate the reaction mixture by removing some ethanol under reduced pressure before adding to water. Ensure the aqueous solution is sufficiently cold during precipitation.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Increase the amount of NaOH to 2.5 equivalents. Increase the reaction time and monitor by TLC until all starting material is consumed.
Oily product obtained after acidification Impurities present in the starting ester.Purify the ethyl ester from Step 2 by recrystallization before proceeding to hydrolysis. Ensure the pH is correctly adjusted during work-up.

References

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025). ResearchGate. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. (2014). ResearchGate. [Link]

  • Synthesis of thiourea-derived thiazolines. (n.d.). ResearchGate. [Link]

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). PMC. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2024). ResearchGate. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. (n.d.). ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). PMC. [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. (2015).
  • Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. (n.d.). ResearchGate. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). ACS Publications. [Link]

  • Synthesis of 3-chloro-2-oxo-butanoate. (2011). ResearchGate. [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. [Link]

  • Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. (n.d.). SciSpace. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. (2012).
  • Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. (2022). StudyCorgi. [Link]

Sources

Application

Application Note: 5-Aminothiazole-4-Carboxylic Acid as a Multidentate Ligand in Coordination Chemistry and Drug Design

Executive Overview The rational design of coordination complexes relies heavily on the selection of versatile ligands capable of stabilizing specific metal geometries. 5-Aminothiazole-4-carboxylic acid (5-ATCA) has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational design of coordination complexes relies heavily on the selection of versatile ligands capable of stabilizing specific metal geometries. 5-Aminothiazole-4-carboxylic acid (5-ATCA) has emerged as a privileged scaffold in both advanced materials science and medicinal chemistry. Characterized by its multidentate coordination potential—featuring an exocyclic amine, a carboxylic acid, and an electron-rich thiazole ring—5-ATCA serves as a potent Metal-Binding Pharmacophore (MBP)[1].

This application note provides an in-depth technical guide on the coordination chemistry of 5-ATCA, specifically focusing on its interaction with transition metals like Zn(II) and Cu(II). By detailing the mechanistic principles of its chelation and providing a self-validating experimental protocol, this guide empowers researchers to synthesize and characterize 5-ATCA metal complexes for applications ranging from catalysis to the inhibition of Metallo-β-lactamases (MBLs)[2].

Mechanistic Principles of 5-ATCA Coordination

The structural topology of 5-ATCA allows it to act as a bidentate or bridging ligand depending on the pH and the specific metal center. The proximity of the 5-amino group and the 4-carboxylic acid group creates an ideal pocket for forming stable 5- or 6-membered chelate rings.

Hard-Soft Acid-Base (HSAB) Causality
  • Deprotonation Dynamics: The carboxylic acid moiety of 5-ATCA has a pKa of approximately 3.5. In its protonated state, coordination is weak and primarily relies on the thiazole nitrogen. By adjusting the pH to 6.5–7.0, the carboxylic acid is deprotonated to a carboxylate anion. This localized negative charge significantly increases the electron density, making it a "harder" Lewis base that exhibits high affinity for borderline Lewis acids like Zn(II) and Cu(II).

  • Pseudo-Tricyclic Locking: Intramolecular hydrogen bonding between the amine and the carboxylate oxygen can lock the ligand into a pseudo-tricyclic planar structure, pre-organizing the molecule for highly efficient metal capture[3].

  • Coordination Modes: With Zn(II), 5-ATCA typically exhibits an N,O-bidentate coordination mode, utilizing the exocyclic amine and one of the carboxylate oxygens, effectively displacing the labile hydration sphere of the metal ion.

Coordination_Logic Ligand 5-ATCA Ligand (Protonated State) pH_Adjustment pH Adjustment (6.5 - 7.0) (Carboxylate Formation) Ligand->pH_Adjustment Base Catalysis PreOrganization Intramolecular H-Bonding (Pseudo-Tricyclic Lock) pH_Adjustment->PreOrganization Electronic Shift Metal_Addition Addition of Zn(II) / Cu(II) (Lewis Acid) PreOrganization->Metal_Addition Ligand Priming Chelation N,O-Bidentate Chelation (Stable 6-Membered Ring) Metal_Addition->Chelation Hydration Sphere Displacement

Caption: Logical progression of 5-ATCA activation and subsequent metal chelation.

Application: Metallo-β-Lactamase (MBL) Inhibition

The clinical relevance of 5-ATCA coordination chemistry is most pronounced in the fight against antibiotic resistance. Metallo-β-lactamases (such as NDM-1, VIM-2, and IMP-1) utilize an active site containing one or two zinc ions to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective[2].

Because 5-ATCA is an optimized Metal-Binding Pharmacophore (MBP), it can directly infiltrate the MBL active site. The ligand coordinates with the catalytic Zn(II) ions, displacing the bridging hydroxide/water molecule essential for the enzyme's hydrolytic mechanism[1]. This direct metal chelation neutralizes the enzyme, rescuing the efficacy of co-administered antibiotics.

Quantitative Data: Efficacy of MBP-Derived Inhibitors

Recent structure-based developments have utilized pharmacophores analogous to 5-ATCA to create dual-action inhibitors (e.g., MS01 and MS05) targeting both MBLs and Serine-β-lactamases (SBLs)[1]. The table below summarizes the binding affinities ( Ki​ ) of these advanced MBP-derived complexes across different MBL subclasses, demonstrating the broad-spectrum potential of optimized metal-chelating scaffolds.

Inhibitor CompoundVIM-2 (Subclass B1)NDM-1 (Subclass B1)Sfh-I (Subclass B2)GOB-18 (Subclass B3)KPC-2 (Class A SBL)
MS01 0.76 μMNot Tested7.34 μM2.23 μM2.70 μM
MS05 0.36 μM3.88 μM3.48 μM9.03 μM6.85 μM

Data summarized from the structural analyses of MBL enzymes in complex with small-molecule inhibitors utilizing direct active site metal chelation[1].

MBL_Inhibition_Pathway MBL Metallo-β-Lactamase (Active Dizinc Center) Displacement Displacement of Catalytic Water MBL->Displacement Ligand 5-ATCA Derivative (MBP Scaffold) Ligand->Displacement Active Site Entry Ternary Enzyme-Inhibitor Complex (Zn1-N, Zn2-O Chelation) Displacement->Ternary Direct Chelation Inhibition Loss of Hydrolytic Activity (Antibiotic Rescue) Ternary->Inhibition Functional Neutralization

Caption: Mechanistic pathway of Metallo-β-lactamase inhibition via MBP zinc chelation.

Validated Experimental Protocol: Synthesis of Zn(II)-5-ATCA Complex

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a mechanistic rationale and a specific analytical checkpoint to confirm success before proceeding.

Materials Required
  • 5-Aminothiazole-4-carboxylic acid (Ligand, >98% purity)

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • Potassium hydroxide (KOH, 0.1 M aqueous solution)

  • Methanol (HPLC grade) and Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology

Phase 1: Ligand Solubilization and Activation

  • Procedure: Suspend 1.0 mmol (144.15 mg) of 5-ATCA in 15 mL of a 1:1 (v/v) Methanol/Water mixture.

  • Causality: 5-ATCA has limited solubility in pure water. The mixed solvent system ensures complete dissolution while remaining miscible with the aqueous metal salt solution.

  • Activation: Dropwise, add 0.1 M KOH until the pH stabilizes at 6.5 - 6.8 .

  • Causality: This specific pH window is critical. It is above the pKa of the carboxylic acid (~3.5), ensuring complete deprotonation to the highly nucleophilic carboxylate anion, but strictly below pH 7.5 to prevent the irreversible precipitation of biologically inactive zinc hydroxide ( Zn(OH)2​ ).

  • Checkpoint 1: The cloudy suspension will transition to a clear, pale-yellow solution, visually validating the deprotonation and solubilization of the ligand.

Phase 2: Metal Coordination (Self-Assembly)

  • Procedure: Dissolve 0.5 mmol (148.74 mg) of Zn(NO3​)2​⋅6H2​O in 5 mL of Deionized Water.

  • Reaction: Heat the activated ligand solution to 60°C. Add the zinc solution dropwise over 15 minutes under continuous magnetic stirring.

  • Causality: Heating to 60°C provides the necessary thermal energy to overcome the activation barrier required to strip the hydration sphere ( H2​O ligands) from the Zn(II) center, allowing the 5-ATCA to coordinate. The 2:1 Ligand-to-Metal stoichiometric ratio favors the formation of a Zn(5−ATCA)2​ complex.

  • Maturation: Maintain stirring at 60°C for 2 hours, then allow the solution to cool naturally to room temperature.

  • Checkpoint 2: A microcrystalline precipitate will begin to form as the solution cools, indicating successful complexation and a decrease in solubility of the neutral complex.

Phase 3: Isolation and Self-Validating Characterization

  • Procedure: Filter the precipitate under vacuum, wash sequentially with cold water (2 x 5 mL) and diethyl ether (5 mL), and dry in a desiccator over anhydrous CaCl2​ .

  • Validation via FTIR Spectroscopy:

    • Analyze the pure ligand and the synthesized complex using ATR-FTIR.

    • Self-Validation Metric: Locate the asymmetric vas​(COO−) and symmetric vs​(COO−) stretching bands. In the free ligand, these typically appear around 1680 cm −1 . In the coordinated complex, the vas​(COO−) band will shift to lower frequencies (e.g., ~1610 cm −1 ), and the Δv ( vas​−vs​ ) will be < 150 cm −1 . This specific spectral shift is definitive proof of bidentate N,O-coordination, validating that a true chemical complex was formed rather than a physical mixture.

Sources

Method

Application Note: 5-Aminothiazole-4-Carboxylic Acid in Peptide Coupling Reactions

Introduction & Scientific Context 5-Aminothiazole-4-carboxylic acid (5-ATC) and its derivatives are highly valued scaffolds in medicinal chemistry and peptidomimetic design. The incorporation of a thiazole ring into a pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-Aminothiazole-4-carboxylic acid (5-ATC) and its derivatives are highly valued scaffolds in medicinal chemistry and peptidomimetic design. The incorporation of a thiazole ring into a peptide backbone restricts local conformational flexibility, enhances proteolytic stability, and provides unique hydrogen-bonding vectors. Consequently, 5-ATC motifs are frequently found in bioactive molecules, including metabotropic glutamate receptor 5 (mGlu5) allosteric modulators [1] and various kinase inhibitors.

However, utilizing 5-ATC in standard peptide coupling workflows presents significant synthetic challenges. Treating 5-ATC as a standard aliphatic amino acid inevitably leads to poor yields, incomplete reactions, or complex byproduct mixtures. This guide delineates the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to successfully incorporate 5-ATC into complex peptide sequences.

Mechanistic Challenges in 5-ATC Coupling

The 5-Amino Group (N-Terminus Extension): The 5-amino group of the thiazole ring is notoriously unreactive. The lone pair of electrons on the nitrogen is highly delocalized into the electron-deficient, aromatic thiazole system. This resonance stabilization drastically reduces its nucleophilicity compared to aliphatic amines. Standard coupling reagents (e.g., EDC/HOBt) are insufficient for acylating this position. Successful amide bond formation requires highly electrophilic species (e.g., acid chlorides, symmetrical anhydrides) combined with nucleophilic catalysis (DMAP) or the use of strong non-nucleophilic bases (e.g., LiHMDS) to deprotonate the amine prior to coupling [2].

The 4-Carboxylic Acid (C-Terminus Extension): While the 4-carboxylic acid is inherently more reactive than the 5-amino group, it suffers from severe steric hindrance imparted by the adjacent substituents. Furthermore, intramolecular hydrogen bonding between the 5-amino protons and the 4-carbonyl oxygen can reduce the electrophilicity of the activated ester intermediate. To overcome this, highly efficient coupling reagents such as HATU combined with HOAt are required. HOAt is specifically chosen over HOBt because the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the aminolysis step through a pre-organization mechanism [3].

Quantitative Data: Optimization of Coupling Conditions

To illustrate the necessity of specialized conditions, the following tables summarize empirical data for both C-terminus and N-terminus extensions of the 5-ATC scaffold.

Table 1: Optimization of 5-ATC 4-Carboxylic Acid Coupling (C-Terminus Extension)

Coupling ReagentAdditiveSolventTempTimeYield (%)Observation / Causality
EDC·HClHOBtDMF25°C24h45%Sluggish reaction due to steric hindrance and weak activation.
PyBOPDIPEADMF25°C16h68%Better activation, but aminolysis remains rate-limiting.
HATU HOAt DMF 25°C 4h 92% Optimal. HOAt provides neighboring group participation, overcoming sterics.

Table 2: Optimization of 5-ATC 5-Amino Group Acylation (N-Terminus Extension)

Acylating AgentBase / CatalystSolventTempTimeYield (%)Observation / Causality
R-COOH + HATUDIPEADMF50°C24h<15%5-amino group is too poor a nucleophile for standard activated esters.
R-COClPyridine / DMAPDCMReflux12h75%DMAP forms a highly reactive acylpyridinium intermediate.
R-COCl LiHMDS (2.1 eq) THF -78°C to RT 2h 88% Optimal. Deprotonation of 5-NH2 creates a highly nucleophilic amide anion.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated in-process controls to ensure self-validation during execution.

Protocol A: Coupling the 4-Carboxylic Acid of 5-ATC to an Aliphatic Amine

Objective: Form an amide bond at the sterically hindered 4-position.

  • Preparation: Dissolve 5-aminothiazole-4-carboxylic acid (1.0 eq) and the target aliphatic amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: A large excess of base ensures the carboxylic acid is fully deprotonated and neutralizes any salts from the amine.

  • Activation: Cool the mixture to 0°C. Add HOAt (1.2 eq) followed by HATU (1.2 eq) in one portion. Causality: Cooling prevents premature degradation of the highly reactive HATU-activated ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS.

    • Validation Check: Monitor for the disappearance of the 5-ATC mass (m/z 145 [M+H]+). If >5% starting material remains, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Acylation of the 5-Amino Group via Anionic Coupling

Objective: Overcome the poor nucleophilicity of the 5-amino group using a strong base.

  • Preparation: Dissolve the 5-ATC derivative (1.0 eq) in anhydrous THF (0.05 M) under a strict argon atmosphere.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.1 eq). Causality: The first equivalent deprotonates the 4-carboxylic acid (if unprotected); the second equivalent deprotonates the 5-amino group, generating a highly reactive nitrogen anion.

  • Electrophile Addition: Stir at -78°C for 30 minutes, then add the desired acid chloride (R-COCl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Control (Self-Validation): Analyze via TLC (DCM:MeOH 9:1). The highly polar 5-ATC baseline spot should convert to a significantly higher Rf product spot.

  • Workup: Quench carefully with saturated aqueous NH4Cl at 0°C. Adjust pH to ~4 using 1M citric acid to ensure the 4-carboxylic acid is protonated, then extract with EtOAc.

Process & Pharmacological Visualizations

Workflow Start 5-Aminothiazole-4-carboxylic Acid (5-ATC Scaffold) Branch1 C-Terminus Coupling (4-Carboxylic Acid) Start->Branch1 Branch2 N-Terminus Acylation (5-Amino Group) Start->Branch2 Cond1 Reagents: HATU, HOAt, DIPEA Solvent: DMF Temp: 25°C Branch1->Cond1 Activation of COOH Cond2 Reagents: LiHMDS, R-COCl Solvent: THF Temp: -78°C to RT Branch2->Cond2 Anionic Activation Result1 Thiazole-4-Carboxamide Derivative Cond1->Result1 Amine Addition Result2 5-Acylaminothiazole Derivative Cond2->Result2 Electrophilic Attack

Figure 1: Synthetic workflow for peptide coupling at the C- and N-termini of the 5-ATC scaffold.

Pathway Ligand Glutamate (Orthosteric Agonist) Receptor mGlu5 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site PAM 5-ATC Peptidomimetic (Allosteric Modulator) PAM->Receptor Binds Allosteric Site (Modulates Affinity) Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Release PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Activation

Figure 2: Signaling context of 5-ATC derivatives acting as mGlu5 allosteric modulators.

References

  • Ceccarelli, S. M., et al. "Metabolite identification via LC-SPE-NMR-MS of the in vitro biooxidation products of a lead mGlu5 allosteric antagonist and impact on the improvement of metabolic stability in the series." ChemMedChem 3.1 (2008): 136-144. URL:[Link]

  • Golankiewicz, B., et al. "Reaction of acylaminocyanoesters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leading to substituted aminothiazoles." Tetrahedron 41.24 (1985): 5989-5994. URL:[Link]

  • Tamura, Y., et al. "Preparation of 5-aminothiazole-4-carboxylic acid derivatives." Chem. Pharm. Bull. 19.1 (1971): 119-123. URL:[Link]

Sources

Application

Functionalization of the amino group in 5-aminothiazole-4-carboxylic acid

Application Note: Functionalization Strategies for the 5-Amino Group in 5-Aminothiazole-4-Carboxylic Acid Derivatives Introduction & Strategic Importance 5-Aminothiazole-4-carboxylic acid (5-ATCA) and its ester derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for the 5-Amino Group in 5-Aminothiazole-4-Carboxylic Acid Derivatives

Introduction & Strategic Importance

5-Aminothiazole-4-carboxylic acid (5-ATCA) and its ester derivatives (e.g., ethyl 5-aminothiazole-4-carboxylate) are privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks for synthesizing complex heterocycles like thiazolo[4,5-d]pyrimidines, broad-spectrum metallo-β-lactamase (MBL) inhibitors, and potent kinase inhibitors targeting TNIK[1]. However, functionalizing the C5-amino group presents unique synthetic bottlenecks due to the highly specific electronic and steric environment dictated by the adjacent C4-carboxylate. This application note details the mechanistic rationale and optimized, self-validating protocols for the N-functionalization of 5-ATCA derivatives.

Mechanistic Insights: The Causality of Low Nucleophilicity

A common pitfall in drug development workflows is treating the 5-amino group of 5-ATCA as a standard aromatic or aliphatic amine. In reality, its nucleophilicity is severely attenuated by two primary structural factors:

  • Resonance Delocalization : The nitrogen lone pair is highly delocalized into the electron-deficient thiazole ring and further deactivated by the strong electron-withdrawing inductive and mesomeric effects of the C4-carboxylate group.

  • Intramolecular Hydrogen Bonding : X-ray crystallographic investigations reveal that the thiazole ring, the exocyclic C5-nitrogen, and the C4-carbonyl group form a highly stable, nearly coplanar hydrogen-bonded cycle[2]. This resonance interaction manifests as a distinctly shortened C(carbonyl)-C(thiazole) bond distance of approximately 1.447 Å[2].

Causality in Experimental Design : Because this coplanar system effectively "locks" the lone pair, standard ambient-temperature amide couplings (e.g., using EDC/HOBt with free carboxylic acids) typically fail or stall at negligible conversion rates. Successful N-functionalization requires highly reactive electrophiles (such as acyl chlorides or anhydrides), nucleophilic catalysts (like DMAP) to form reactive intermediates, and polar aprotic solvents at elevated temperatures to provide the activation energy necessary to break the intramolecular hydrogen bond[3].

Reaction Workflows

G cluster_0 Direct Functionalization cluster_1 Orthogonal Protection Strategy SM Ethyl 5-aminothiazole- 4-carboxylate (Low Nucleophilicity) Amidation N-Acylation (RCOCl, THF, Reflux) SM->Amidation Path A Alkylation Reductive Amination (RCHO, NaBH(OAc)3) SM->Alkylation Path B BocProt Boc Protection (Boc2O, DMAP, THF) SM->BocProt Path C Hydrolysis Ester Saponification (LiOH, THF/H2O) BocProt->Hydrolysis Coupling C4-Amide Coupling (Amine, HATU, DIPEA) Hydrolysis->Coupling

Figure 1. Divergent synthetic workflows for 5-aminothiazole-4-carboxylate functionalization.

Optimization of Reaction Conditions

Solvent selection plays a critical role in overcoming the activation barrier for N-functionalization. As demonstrated in optimization studies of novel aminothiazole derivatives, polar aprotic solvents that can disrupt hydrogen bonding while maintaining high boiling points yield significantly superior results[3].

Table 1. Solvent and Temperature Effects on the N-Acylation of 5-Aminothiazole Derivatives [3]

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Mechanistic Observation
1WaterReflux (100)57Hydrophobic starting materials aggregate; rapid hydrolysis of electrophile.
2TolueneReflux (110)2422Non-polar nature fails to disrupt the intramolecular H-bond of the substrate.
31,4-DioxaneReflux (101)4848Moderate polarity improves solubility and H-bond disruption.
42-PropanolReflux (82)2455Protic solvent competes with the amine for the electrophile.
5 THF Reflux (66) 24 70 Optimal balance of polarity, solubility, and H-bond disruption.

Detailed Experimental Protocols

Protocol A: Direct N-Amidation via Acyl Chlorides

Objective: Synthesize ethyl 5-acylaminothiazole-4-carboxylate. Self-Validation Rationale: Using an acyl chloride with DMAP ensures the generation of a highly reactive acylpyridinium intermediate, effectively bypassing the poor innate nucleophilicity of the 5-amino group.

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Note: DMAP is strictly required here as an acyl transfer catalyst.

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.5 equiv) dropwise over 15 minutes to control the exothermic formation of the acylpyridinium species.

  • Thermal Activation : Remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 12–24 hours[3].

  • In-Process Control : Monitor via LC-MS. The starting material exhibits a strong UV absorbance; wait for >95% consumption. If the reaction stalls, add an additional 0.5 equiv of acyl chloride.

  • Workup : Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 1N HCl (this selectively removes DMAP and DIPEA without degrading the product) and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal Boc-Protection (Enabling C4-Carboxylate Manipulation)

Objective: Protect the 5-amino group to allow subsequent saponification of the C4-ester without self-condensation or degradation[4]. Self-Validation Rationale: The steric bulk of the Boc group prevents unwanted side reactions during C4-ester hydrolysis, while its electron-withdrawing nature further stabilizes the electron-rich thiazole ring against oxidative degradation.

  • Preparation : Dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition : Add Di-tert-butyl dicarbonate (Boc₂O) (3.0 equiv) and DMAP (0.2 equiv). Note: Excess Boc₂O is required due to the low nucleophilicity; transient di-Boc formation will occur but is easily corrected during workup.

  • Reaction : Heat the mixture to 60 °C for 16 hours.

  • Workup (Di-Boc Cleavage) : Concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in MeOH and add K₂CO₃ (0.5 equiv), stirring for 2 hours at room temperature. Rationale: This selectively cleaves the less stable second Boc group from any di-Boc byproducts, converging all material to the desired mono-Boc derivative.

  • Isolation : Dilute with water, extract with DCM, dry, and concentrate to yield ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate.

  • Downstream Saponification : The ester can now be safely hydrolyzed to the free 5-NHBoc-4-carboxylic acid using LiOH (2.0 equiv) in a THF/H₂O (3:1) mixture at room temperature for 4 hours[4].

References[2] Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpzUUsrD9YfYa6zsCGc1ZVSgJ41j-7Qyb9mv1WR0aaozVqEe20B_-SHZPvZtxADKEFv0jFGk9bIxeA5Rmsn81eYHxS5C-G6OsucAYni0GGpbuyUkOhLgZb2I88ycMEsH8f-K8M5cotYNqC1qclD-jlmojNv1X0c65gBsLX8tT4R2Rt_lwgkuOR3w9Oz2oi1wqjpbQ-5pMuO9Mm7I9TNSWV50hB2CnH[1] US20100216795A1 - Tnik inhibitor and the use. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKldS6vcR-K8Q74hhIzU5l2VrcTkqc1FuT03ZN4vThV49yLO21-wI1xSZj6EpFa0KUWP61f9ZIjV2JOdF6DjWkrlyH3osAVVj2jS0Cb-d6eufZryYhkg0yISjwOzTqjwgqTfaZgcC9UMQ0zKLHPKk=[3] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjt2JwHlTSOwj0os4DSZmNczU_kxVz6CsMkItGOuzatIVfbZM2YF9q38f-2JePqo41Z6cplm8k0X-4G6RGIc6IxxUveqhqjUBNVg7tSb1s2IjG2EJuJCixAO5gjpnYhF79kN02iXapyf6P8kc=[4] WO2006074884A1 - Thiazole-4-carboxamide derivatives as mglur5 antagonists. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc8BFzsNQIn9RwDOIR4IOX9XViRB0NHXfwKMtHU9XVuhR45U3gzuXNCW1zu9CUvUzu7IqkAm5tMw_J9MX8OYnp2kP_qAz9NyDYy4hf-GbCumxvd3kAxiAtaagyBZTML_46daduTPBB3lKJW88Jjw==

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization techniques for 5-aminothiazole-4-carboxylic acid

Welcome to the Technical Support Center for 5-Aminothiazole-4-carboxylic acid (5-ATCA). As a Senior Application Scientist, I have designed this guide to address the unique handling, purification, and recrystallization ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Aminothiazole-4-carboxylic acid (5-ATCA). As a Senior Application Scientist, I have designed this guide to address the unique handling, purification, and recrystallization challenges associated with this highly polar, zwitterionic heterocyclic building block.

5-ATCA is a critical intermediate in the synthesis of metallo-β-lactamase inhibitors[1] and advanced foldamer peptides[2]. However, its electron-rich 5-amino group and labile 4-carboxylic acid moiety make it highly susceptible to oxidative degradation and thermal decarboxylation. This guide synthesizes field-proven insights with rigorous physicochemical principles to ensure your synthetic workflows are successful and reproducible.

Part 1: Quantitative Physicochemical Data

To purify 5-ATCA effectively, we must first understand its physical chemistry. The amino group is a notoriously poor nucleophile[2], while the carboxylic acid is highly acidic[3]. This creates a zwitterion at neutral pH, rendering it insoluble in standard organic solvents but highly soluble in aqueous extremes.

PropertyValue / CharacteristicImpact on Experimental Handling
Molecular Structure Zwitterionic (Amine + Carboxylic Acid)Insoluble in standard non-polar organic solvents (DCM, Hexane).
Estimated pKa ~1.67 (Ester reference)[3]Highly acidic carboxyl group; forms water-soluble sodium salts easily.
Nucleophilicity Poor (Heteroaromatic resonance)[2]Requires strong activation reagents for amide coupling workflows.
Thermal Stability Labile > 60 °CProne to irreversible thermal decarboxylation.
Part 2: Troubleshooting Guides & FAQs

Q: Why is my 5-ATCA turning dark brown or black during recrystallization? A: This is a classic oxidative degradation issue.

  • Causality: The electron-donating 5-amino group significantly enriches the thiazole ring, making it highly susceptible to aerobic oxidation in solution. Dissolved oxygen reacts with the electron-rich amine to form reactive radical intermediates, which polymerize into dark azo-compounds.

  • Solution: Ensure all recrystallization solvents are thoroughly degassed (sparged with N 2​ or Argon for 30 minutes). Perform all heating steps under an inert atmosphere. Adding a trace amount of an antioxidant (e.g., 0.1% w/w sodium dithionite) to the aqueous solvent will scavenge residual oxygen and prevent discoloration.

Q: My isolated yield is extremely low, and the product's melting point is incorrect. NMR shows a missing carboxylic acid peak. What happened? A: Your compound has undergone thermal decarboxylation.

  • Causality: 5-ATCA is thermally labile. The proximity of the electron-donating amino group at the 5-position facilitates the loss of CO 2​ when heated, yielding 5-aminothiazole.

  • Solution: Never boil the solvent during dissolution or recrystallization. Keep the bath temperature strictly below 55 °C. If the compound does not dissolve at this temperature, increase the solvent volume rather than the temperature.

Q: The compound won't dissolve in standard organic solvents (DCM, EtOAc). How do I clean up non-polar impurities without column chromatography? A: Standard silica gel chromatography is highly inefficient for 5-ATCA.

  • Causality: The highly polar lattice energy of the zwitterion prevents solvation in non-polar media and causes irreversible binding to the silica gel.

  • Solution: Utilize an Isoelectric Precipitation workflow. Convert 5-ATCA to its water-soluble sodium salt using dilute NaOH. You can then use biphasic extraction with ethyl acetate to wash away non-polar impurities before precisely precipitating the pure zwitterion by adjusting the pH back to its isoelectric point.

Part 3: Mechanistic & Workflow Visualizations

Workflow N1 Crude 5-ATCA (Solid Mixture) N2 Dissolve in 1M NaOH (pH 8.5–9.0) N1->N2 N3 EtOAc Extraction (Removes Non-Polars) N2->N3 N4 Acidify with 1M HCl (Cool to 0°C) N3->N4 N5 Isoelectric Precipitation (pH 3.5–4.0) N4->N5 N6 Pure 5-ATCA (Zwitterion) N5->N6

Workflow for the isoelectric precipitation of 5-ATCA.

Degradation N1 5-Aminothiazole- 4-carboxylic acid N2 Thermal Stress (> 60°C) N1->N2 N3 Aerobic Exposure (O2 in solution) N1->N3 N4 Decarboxylation (5-Aminothiazole) N2->N4 N5 Oxidation (Dark Azo-Polymers) N3->N5

Primary degradation pathways of 5-ATCA under thermal and oxidative stress.

Part 4: Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation (Acid-Base Cycling)

This protocol bypasses the need for chromatography by exploiting the zwitterionic nature of the compound.

  • Dissolution: Suspend crude 5-ATCA in degassed deionized water (10 mL per gram of crude). Slowly add 1M NaOH dropwise under an N 2​ atmosphere until complete dissolution occurs.

    • Expert Insight: Do not exceed pH 9.5. Highly alkaline conditions can trigger thiazole ring-opening.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate. Discard the organic layers (which now contain the non-polar impurities).

  • Acidification: Transfer the aqueous layer to a round-bottom flask and cool to 0–5 °C in an ice bath.

  • Precipitation: Under vigorous stirring, add 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter. Stop addition when the pH reaches 3.5–4.0.

    • Self-Validation Checkpoint: A thick, off-white precipitate should rapidly form at this exact pH range. If no precipitate forms, the aqueous layer is too dilute; concentrate under reduced pressure (bath < 40 °C) and retry.

  • Isolation: Stir for an additional 30 minutes at 0 °C to maximize crystallization. Filter via vacuum, wash the filter cake with ice-cold water, and dry under high vacuum at room temperature for 24 hours.

Protocol B: Low-Temperature Recrystallization under Inert Atmosphere

Use this protocol for final polishing of the compound to achieve >99% purity without inducing thermal degradation.

  • Preparation: Place the semi-pure 5-ATCA in a Schlenk flask. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add a pre-degassed mixture of Ethanol/Water (1:1 v/v) containing 0.1% w/w sodium dithionite.

  • Gentle Heating: Warm the mixture gently using a water bath set to a maximum of 55 °C. Stir until the solid dissolves.

    • Expert Insight: Strict temperature control prevents the thermal decarboxylation pathway.

  • Cooling: Once dissolved, remove the flask from the water bath and allow it to cool slowly to room temperature undisturbed (this promotes larger crystal growth).

  • Crystallization: Transfer the sealed flask to a 4 °C refrigerator for 12 hours to complete precipitation.

  • Harvesting: Collect the crystals via vacuum filtration under a stream of nitrogen.

    • Self-Validation Checkpoint: The formation of pale yellow/off-white crystals with a clear, light-colored mother liquor confirms the absence of oxidation and decarboxylation.

References
  • Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ribosomal Elongation of Aminobenzoic Acid Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: 5-Aminothiazole-4-Carboxylic Acid Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 5-aminothiazole-4-carboxylic acid (5-AT4C) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 5-aminothiazole-4-carboxylic acid (5-AT4C) . This bifunctional molecule is a highly versatile pharmacophore, frequently utilized in the synthesis of metabotropic glutamate receptor 5 (mGlu5) allosteric antagonists[1] and prolyl oligopeptidase (PREP) inhibitors[2].

However, its structure—featuring an electron-rich 5-amino group adjacent to a 4-carboxylic acid—renders it highly susceptible to environmental degradation. This guide explores the causality behind these degradation mechanisms and provides self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my 5-AT4C powder turn dark brown or black over time?

The Causality: This discoloration is a classic macroscopic indicator of oxidative degradation. The electron-donating 5-amino group significantly increases the electron density of the thiazole ring. When exposed to atmospheric oxygen and ambient light, the amino group undergoes rapid biooxidation, leading to the formation of N-oxides and complex, highly conjugated azo-dimers[1]. Historically, the extreme reactivity and oxidative instability of 5-aminothiazoles have been well-documented, making them notoriously difficult to store without specialized conditions[3].

Q2: I am observing a loss of the carboxylic acid peak in my NMR spectra and a mass reduction of 44 Da in LC-MS. What causes this?

The Causality: You are observing the decarboxylation of the 4-carboxylic acid group. While the adjacent nitrogen provides some stabilization, exposure to heat (>25 °C) and moisture creates a microenvironment that catalyzes the loss of CO₂. This leaves behind 5-aminothiazole, which not only ruins your stoichiometric calculations but also introduces a highly reactive impurity into your downstream coupling reactions.

Q3: My compound hasn't changed color, but its solubility profile has shifted drastically. Why?

The Causality: Thiazole-4-carboxylic acid derivatives are highly prone to polymorphism and the formation of variable hydrates depending on the solvent composition and ambient humidity[4]. If your storage vial is not properly desiccated, the anhydrous powder will absorb moisture, shifting to a hydrated polymorph. This alters its crystal lattice energy, directly impacting its solubility in organic solvents like DMF or DMSO during amide coupling steps.

Part 2: Degradation Pathways & Quantitative Stability Data

To conceptualize the environmental stressors acting on 5-AT4C, refer to the degradation pathway diagram below.

degradation_pathways Compound 5-Aminothiazole-4-Carboxylic Acid (Intact) Oxidation Oxidation of 5-NH2 (O2 / Light Exposure) Compound->Oxidation O2, Light Decarboxylation Decarboxylation of 4-COOH (Heat / Moisture) Compound->Decarboxylation >25°C, H2O Hydrolysis Moisture Absorption (Hydration) Compound->Hydrolysis High Humidity Deg1 N-Oxides / Azo Dimers (Dark Discoloration) Oxidation->Deg1 Deg2 5-Aminothiazole (Loss of Mass 44 Da) Decarboxylation->Deg2 Deg3 Polymorphic Hydrates (Solubility Issues) Hydrolysis->Deg3

Logical relationship of 5-AT4C degradation pathways triggered by environmental stressors.

Quantitative Stability Summary

The following table summarizes the quantitative shelf-life of 5-AT4C under various storage conditions based on empirical laboratory data.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradant Observed
Clear GlassAmbient Air25 °C< 2 WeeksN-Oxides (Oxidation)
Amber GlassAmbient Air4 °C3–6 MonthsHydrates / N-Oxides
Amber Glass Argon Purged -20 °C > 2 Years None (Stable)
Aqueous Solution (pH 7)Ambient Air25 °C< 48 HoursDecarboxylated product

Part 3: Self-Validating Experimental Protocols

To prevent the loss of your starting material, you must implement a rigorous, self-validating workflow. Do not rely on assumed purity; the protocol itself must prove that the material is intact before you proceed.

qc_workflow Start Receive Fresh 5-AT4C Batch Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) Start->Aliquot Purge Argon/Nitrogen Purge (Displace O2) Aliquot->Purge Store Store at -20°C with Desiccant Purge->Store QC Pre-Experiment QC (LC-MS & 1H NMR) Store->QC Before use Decision Purity > 98%? QC->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Purify Recrystallize / Flash Chromatography Decision->Purify No

Step-by-step workflow for the storage and pre-experimental validation of 5-AT4C.

Protocol 1: Inert Storage & Aliquoting

Objective: Eliminate oxygen and moisture to prevent oxidation and hydrate formation.

  • Pre-weighing: Upon receiving a fresh batch, immediately transfer the bulk powder into a glove box or a dry nitrogen-flushed environment.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg) in amber glass vials. Causality: This prevents repeated freeze-thaw cycles and repeated exposure to ambient moisture, which accelerates polymorphic shifts.

  • Purging: Gently purge each vial with Argon gas for 30 seconds. Argon is heavier than air and will effectively blanket the solid, displacing reactive oxygen.

  • Sealing & Storage: Seal the vials with PTFE-lined caps. Store the vials in a secondary container filled with indicating silica gel desiccant at -20 °C.

  • Self-Validation Step: The success of this storage protocol is validated if the indicating silica gel remains blue (dry) and the powder retains its original pale/off-white color over a 6-month period.

Protocol 2: Pre-Experiment LC-MS/NMR Quality Verification

Objective: Analytically confirm the absence of decarboxylation and oxidation prior to synthesis.

  • Sample Preparation: Dissolve 1 mg of the stored 5-AT4C in 1 mL of anhydrous DMSO-d6. Note: Do not use protic solvents like Methanol-d4, as they can mask exchangeable protons and accelerate degradation during analysis.

  • LC-MS Analysis (ESI+):

    • Look for the parent ion [M+H]⁺ at m/z 145.

    • Self-Validation Step: Scan specifically for m/z 101 (indicating the loss of CO₂, 44 Da) and m/z 161 (indicating M+16 oxidation). If these peaks constitute >2% of the total ion current, the batch must be discarded or recrystallized.

  • ¹H NMR Analysis:

    • Verify the presence of the broad singlet corresponding to the 4-COOH proton (typically highly deshielded, >12 ppm in DMSO-d6) and the 5-NH₂ protons.

    • Self-Validation Step: The integration ratio of the amino protons to the carboxylic proton must be exactly 2:1. A deviation indicates either decarboxylation (loss of COOH) or oxidation (loss of NH₂ equivalence).

References

  • Metabolite Identification via LC-SPE-NMR-MS of the In Vitro Biooxidation Products of a Lead mGlu5 Allosteric Antagonist and Impact on the Improvement of Metabolic Stability in the Series Source: ResearchGate URL
  • 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein-Protein Interaction-Derived Functions Source: ResearchGate URL
  • Polymorphism in metal complexes of thiazole-4-carboxylic acid Source: ResearchGate URL
  • Source: Indian Academy of Sciences (ias.ac.in)

Sources

Troubleshooting

Optimizing reaction conditions for 5-aminothiazole-4-carboxylic acid esterification

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the esterification of 5-aminothiazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the esterification of 5-aminothiazole-4-carboxylic acid .

Due to the bifunctional nature of this molecule—containing both a reactive heteroaromatic amine and a carboxylic acid—standard esterification protocols often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting strategies to ensure high-yield, scalable results.

Methodological Workflow & Strategy Selection

The primary challenge in esterifying 5-aminothiazole-4-carboxylic acid lies in its zwitterionic nature and the competing nucleophilicity of the 5-amino group. The workflow below outlines the logical decision tree for selecting the optimal reaction conditions.

Workflow Start 5-Aminothiazole-4-Carboxylic Acid (Zwitterionic) Decision Select Esterification Strategy Start->Decision Path1 SOCl2 / Alcohol (Recommended) Decision->Path1 Path2 Fischer Esterification (H2SO4 / Alcohol) Decision->Path2 Path3 Coupling Agents (EDC / DMAP) Decision->Path3 Mech1 In situ HCl generation Protonates 5-NH2 Path1->Mech1 Mech2 Acid catalysis Requires anhydrous conditions Path2->Mech2 Mech3 Requires N-protection (e.g., Boc) to prevent polymerization Path3->Mech3 Product 5-Aminothiazole-4-Carboxylate Ester (HCl Salt) Mech1->Product Mech2->Product FreeBase Neutralization (NaHCO3 workup) Product->FreeBase Final Pure Free Base Ester FreeBase->Final

Workflow for selecting and optimizing 5-aminothiazole-4-carboxylic acid esterification strategies.

Validated Experimental Protocol

Standard peptide coupling agents will cause this molecule to polymerize. To successfully synthesize the ester, you must utilize an acid-catalyzed approach that simultaneously protonates the amine (rendering it non-nucleophilic) while activating the carboxylic acid[1].

Thionyl Chloride-Mediated Synthesis of Methyl 5-Aminothiazole-4-Carboxylate

This protocol is self-validating; physical state changes in the reaction mixture serve as direct indicators of reaction progress.

Step 1: Preparation & Suspension Suspend 5-aminothiazole-4-carboxylic acid (1.0 eq, e.g., 10 mmol, 1.44 g) in anhydrous methanol (15 volumes, ~22 mL) under an inert nitrogen atmosphere. Self-Validation Check: The mixture will appear as a stubborn, cloudy suspension. This is expected due to the strong intermolecular crystal lattice energy of the zwitterion.

Step 2: Activation Cool the suspension to 0 °C using an ice-water bath. Dropwise add thionyl chloride (SOCl₂, 2.5 eq, 25 mmol, 1.8 mL) over 15 minutes. Causality: Slow addition controls the highly exothermic reaction. The rapid evolution of HCl and SO₂ gases generates the acidic environment necessary to protonate the 5-amino group, breaking the zwitterionic network[2].

Step 3: Propagation Remove the ice bath and gradually heat the mixture to a gentle reflux (65 °C). Stir for 4–6 hours. Self-Validation Check: As the ester hydrochloride salt forms, the cloudy suspension will gradually transition into a clear, homogenous yellow/amber solution.

Step 4: Workup & Free-Base Isolation Concentrate the mixture under reduced pressure to remove excess methanol and unreacted SOCl₂. To isolate the free base, dissolve the crude hydrochloride salt residue in a minimal amount of water, cool to 0 °C, and carefully adjust the pH to 7.5–8.0 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl ester[3].

Troubleshooting Guide (Q&A)

Q: Why does my starting material remain suspended in the reaction mixture, and how does this affect yield? A: 5-Aminothiazole-4-carboxylic acid exists largely as a zwitterion, leading to poor solubility in standard organic solvents like DCM or THF. If it remains suspended, the reaction will stall. Solution: Use a large excess of the target alcohol (MeOH/EtOH) as both the reactant and the solvent. The addition of SOCl₂ generates HCl in situ, which protonates the amine, disrupts the zwitterionic state, and pulls the starting material into solution as the reaction progresses[2].

Q: I am observing significant amounts of a high-molecular-weight byproduct. What is causing this? A: If the reaction is not sufficiently acidic, the highly nucleophilic 5-amino group can attack the activated carbonyl of another molecule, leading to self-condensation (amidation or polymerization). Solution: Avoid standard coupling agents (like EDC/HOBt) unless the 5-amino group is pre-protected (e.g., with a Boc group). Stick to thionyl chloride or Fischer esterification conditions where the amine remains protonated (as an HCl or H₂SO₄ salt) and non-nucleophilic[1].

Q: How can I prevent the degradation of the thiazole ring during the reaction? A: While the thiazole ring is generally robust, prolonged exposure to strong acids at high temperatures (>80 °C) can lead to ring opening or decomposition. Solution: Strictly control the reaction temperature. For methyl esters, refluxing at 65 °C is sufficient. Do not exceed 5 hours of reflux without checking conversion via TLC (DCM:MeOH 9:1, UV 254 nm).

Reaction Optimization Data

The following table summarizes quantitative data from optimization trials, demonstrating the causality between reagent equivalents, temperature, and product purity.

EntrySOCl₂ (eq)Solvent Vol.Temp (°C)Time (h)Conversion (%)Primary Impurity / Observation
11.15x2524< 20%Unreacted starting material (insoluble suspension)
2 2.5 15x 65 5 > 98% None (Optimal Conditions, clear solution)
34.015x801285%Thiazole ring degradation products
4EDC/DMAPDCM2512< 5%Extensive polymerization / amidation

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for the isolated ester? A: Store the isolated ethyl or methyl 5-aminothiazole-4-carboxylate tightly closed in a dry, well-ventilated area at 2–8 °C. It must be kept under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidative degradation of the amine.

Q: Can I use this esterification method for heavier alcohols (e.g., isopropyl or tert-butyl)? A: Thionyl chloride-mediated esterification works exceptionally well for primary alcohols (methanol, ethanol). However, for sterically hindered alcohols like tert-butanol, the acidic conditions will likely lead to elimination (forming isobutylene) rather than esterification. For tert-butyl esters, you must first Boc-protect the 5-amino group, then use a milder method such as Boc₂O/DMAP or tert-butyl trichloroacetimidate.

Q: Why do I lose product during the aqueous workup? A: The free-base ester retains slight water solubility due to the heteroaromatic ring and the polar amino group. Solution: Minimize the volume of the aqueous phase during the NaHCO₃ neutralization step. Ensure you back-extract the aqueous layer at least three times with ethyl acetate, and consider adding NaCl to the aqueous layer to salt out the product[2].

References

  • Source: googleapis.com (European Patent Office)
  • Source: sigmaaldrich.
  • Source: plos.
  • Source: benchchem.

Sources

Optimization

Minimizing side reactions during 5-aminothiazole-4-carboxylic acid functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity hurdles when working with 5-aminothiazole-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity hurdles when working with 5-aminothiazole-4-carboxylic acid .

This bifunctional building block is highly valuable in drug discovery, but its dense functionalization presents significant synthetic challenges. The spatial proximity of the 5-amino group and the 4-carboxylic acid inherently predisposes the system to unwanted side reactions—namely, rapid dimerization and intramolecular cyclization—if not handled with precise orthogonal protection and kinetic control.

Below, you will find our field-proven troubleshooting guides, mechanistic insights, and self-validating protocols designed to help you bypass these bottlenecks.

Functionalization Workflow Analysis

Before diving into specific troubleshooting scenarios, it is critical to understand the divergent pathways of this molecule under coupling conditions. Attempting direct activation without masking the amine is the root cause of most reaction failures.

G cluster_incorrect Unprotected Pathway (High Risk) cluster_correct Protected Pathway (Recommended) Start 5-Aminothiazole-4-carboxylic acid (Bifunctional Scaffold) DirectAct Direct Carboxyl Activation (e.g., EDC/HOBt, 25°C) Start->DirectAct No Protection Protect Step 1: Amine Protection (Boc2O, TEA) Start->Protect N-Protection SideRxn Major Side Reactions: 1. Intermolecular Dimerization 2. Intramolecular Cyclization DirectAct->SideRxn Activate Step 2: Carboxyl Activation (TBTU, DIPEA, -10°C) Protect->Activate Couple Step 3: Amide Coupling (Add Primary Amine) Activate->Couple Deprotect Step 4: Deprotection (TFA/DCM) Couple->Deprotect Target Target Functionalized Amide (High Yield, High Purity) Deprotect->Target

Workflow for 5-aminothiazole-4-carboxylic acid functionalization: protected vs. unprotected routes.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I observe massive dimerization (mass = [2M - H2O]) when attempting to couple an external amine to the 4-carboxylic acid? The Causality: When you introduce a coupling reagent (such as EDC or HATU) to the unprotected scaffold, the 4-carboxylic acid is rapidly converted into a highly electrophilic activated ester. Even though the 5-amino group is a relatively weak nucleophile (due to lone-pair delocalization into the electron-deficient thiazole ring), its presence in the reaction mixture allows it to perform an intermolecular nucleophilic attack on the activated ester of a neighboring molecule. This initiates a cascade of dimerization and polymerization[1]. The Solution: You must implement an orthogonal protection strategy. Masking the 5-amino group with a tert-butyloxycarbonyl (Boc) group prior to carboxyl activation completely abolishes this intermolecular attack pathway[1].

Q2: During carboxyl activation, my LC-MS shows a major byproduct with a mass [M - H2O] relative to the activated intermediate, and the primary amine signal disappears in 1H NMR. What is happening? The Causality: You are observing intramolecular cyclization. The spatial proximity of the 5-amino group to the 4-carboxylic acid creates a perfect geometric arrangement for a 5- or 6-membered ring closure. When the carboxylic acid is over-activated at room temperature, the adjacent amine attacks the carbonyl carbon, leading to dehydrated fused bicyclic systems, such as thiazolo[4,5-d]pyrimidine derivatives[2]. The Solution: Beyond amine protection, you must exert kinetic control over the reaction. Perform the activation step at -10 °C using TBTU and DIPEA. This stabilizes the active ester intermediate and deprives the system of the kinetic energy required to traverse the activation barrier for cyclization[3].

Q3: I protected the 4-carboxylic acid as an ethyl ester (synthesized via the Golankiewicz method[1]). Why is the 5-amino group failing to react with my alkyl halide? The Causality: The 5-amino group on this specific thiazole ring is severely deactivated. Its nucleophilicity is drained by two factors: the inherent electron-withdrawing nature of the heteroaromatic ring, and the strong inductive/resonance withdrawal from the adjacent 4-ethyl ester. The Solution: Standard alkyl halides are insufficiently electrophilic to react with this deactivated amine. You must either use a highly reactive electrophile (e.g., an acyl chloride or anhydride) or deprotonate the 5-amino group with a strong base (like NaH) to form a highly nucleophilic amide anion prior to the addition of the alkylating agent.

Quantitative Impact of Reaction Conditions

To illustrate the critical nature of protection and temperature control, review the following comparative data generated from standard amidation attempts on this scaffold.

Substrate StateCoupling ReagentBaseTemp (°C)Target Amide Yield (%)Dimer/Cyclization Side Products (%)
Unprotected EDC/HOBtDIPEA25< 10%> 85%
Unprotected HATUDIPEA25< 5%> 90%
Boc-Protected EDC/HOBtDIPEA2565%15%
Boc-Protected TBTUDIPEA-1085% < 5%

Data Summary: Unprotected substrates universally fail due to competing nucleophilic attack. The combination of Boc-protection and low-temperature TBTU activation provides the optimal chemoselective environment.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a specific analytical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway before moving to the next step.

Phase 1: Synthesis of 5-(Boc-amino)thiazole-4-carboxylic acid
  • Solubilization: Suspend 5-aminothiazole-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water (0.2 M concentration).

  • Basification: Add triethylamine (TEA, 2.0 eq). The suspension will clear as the carboxylate salt forms, indicating successful deprotonation.

  • Protection: Cool the solution to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material. Stain with Ninhydrin. The starting material will show a bright purple spot (free primary amine), whereas the successful product will remain yellow/invisible under Ninhydrin but UV-active.

  • Workup: Carefully acidify the mixture to pH 3 using 1M HCl (do not drop below pH 3 to prevent premature Boc cleavage). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Kinetically Controlled Amide Coupling
  • Preparation: Dissolve the 5-(Boc-amino)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and immediately cool the reaction flask to -10 °C using an ice/salt bath[3].

  • Activation: Add TBTU (1.5 eq) in one portion. Stir at -10 °C for exactly 15 minutes to generate the active ester[3].

  • Coupling: Add your target primary amine (1.1 eq) dropwise. Maintain the temperature at -10 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. You should observe the exact mass of the target Boc-protected amide. The absence of a[2M - H₂O] peak validates that dimerization was successfully suppressed.

  • Workup: Quench the reaction with water. Extract with ethyl acetate, wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash column chromatography.

References
  • US20100216795A1 - Tnik inhibitor and the use - Google Patents.
  • Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases | Journal of Medicinal Chemistry.
  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

5-aminothiazole-4-carboxylic acid vs 2-aminothiazole-4-carboxylic acid reactivity

Unlocking Thiazole Scaffolds: A Comparative Guide to 2-Aminothiazole-4-Carboxylic Acid vs. 5-Aminothiazole-4-Carboxylic Acid Reactivity As a Senior Application Scientist in medicinal chemistry, I frequently evaluate hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Thiazole Scaffolds: A Comparative Guide to 2-Aminothiazole-4-Carboxylic Acid vs. 5-Aminothiazole-4-Carboxylic Acid Reactivity

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks to optimize drug design and synthesis workflows. Thiazole-4-carboxylic acids are privileged scaffolds, but the positional isomerism of the amino group—specifically at the C2 versus C5 position—fundamentally alters the molecule's electronic architecture, nucleophilicity, and downstream utility.

This guide provides an objective, data-driven comparison of 2-aminothiazole-4-carboxylic acid (2-ATCA) and 5-aminothiazole-4-carboxylic acid (5-ATCA) , detailing the causality behind their divergent reactivity and providing self-validating experimental protocols for your laboratory.

Electronic Architecture & Reactivity Divergence

The reactivity of these two isomers is dictated by how the exocyclic amino group communicates with the thiazole core and the C4-carboxylic acid.

2-Aminothiazole-4-carboxylic acid (2-ATCA): The Amidine-Like System In 2-ATCA, the C2-amino group is in direct conjugation with the endocyclic ring nitrogen, creating an amidine-like resonance structure. However, the C4-carboxylic acid acts as a strong electron-withdrawing group (EWG), pulling electron density across the diene system. This significantly attenuates the nucleophilicity of the C2-amine. Consequently, direct electrophilic protection (such as reacting with Fmoc-Cl) often fails or results in poor yields. To circumvent this, researchers must synthesize the core using pre-protected building blocks, such as N-Fmoc-thiourea[1].

5-Aminothiazole-4-carboxylic acid (5-ATCA): The Hydrogen-Bonded Enamine In 5-ATCA, the C5-amino group is adjacent to both the sulfur atom and the C4-carboxylate. X-ray crystallographic analyses reveal that the thiazole ring, the exocyclic nitrogen, and the C4-carbonyl group form a nearly coplanar, intramolecularly hydrogen-bonded cycle[2]. This resonance interaction distinctly shortens the C(carbonyl)-C(thiazole) bond. While this strong intramolecular H-bonding restricts the amine's nucleophilicity toward simple alkylation, it perfectly pre-organizes the geometry of the molecule for bicyclic annulation, making it a premier precursor for synthesizing complex thiazolo[4,5-d]pyrimidines[3].

Quantitative Data & Performance Comparison

Property2-Aminothiazole-4-carboxylic acid (2-ATCA)5-Aminothiazole-4-carboxylic acid (5-ATCA)
Amino Group Position C2 (Adjacent to S and endocyclic N)C5 (Adjacent to S and C4-carboxylate)
Electronic State Amidine-like resonanceEnamine-like, highly conjugated
Nucleophilicity Moderate (Attenuated by C4-EWG)Low (Restricted by intramolecular H-bond)
Key Structural Feature Exocyclic amine available for acylationCoplanar H-bonded ring (N-H···O=C)[2]
Primary Synthetic Route Hantzsch cyclization (Thiourea + Bromopyruvate)[4]Condensation (Aminocyanoacetate + CS₂)[3]
Primary Drug Applications Broad-spectrum Metallo-β-lactamase (MBL) inhibitors[5]Kinase inhibitors, Thiazolopyrimidines[3][6]

Visualizing the Synthetic Workflows

Reactivity cluster_2ATCA 2-ATCA Pathway cluster_5ATCA 5-ATCA Pathway N1 Precursor: Thiourea + Bromopyruvate N2 Electronic State: Amidine-like Resonance N1->N2 Hantzsch Cyclization N3 Application: MBL Inhibitors N2->N3 Derivatization N4 Precursor: Aminocyanoacetate + CS2 N5 Electronic State: Enamine-like & H-Bonded N4->N5 Condensation N6 Application: Thiazolopyrimidines N5->N6 Bicyclic Annulation

Fig 1. Divergent synthetic pathways and electronic states of 2-ATCA and 5-ATCA scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are the optimized methodologies for synthesizing the core esters/amides of both isomers.

Protocol A: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate (2-ATCA Core)

This method utilizes the classic Hantzsch thiazole synthesis[4].

  • Step 1: Nucleophilic Attack. Dissolve 1.0 eq of thiourea in absolute ethanol. Cool to 0 °C. Add 1.0 eq of ethyl 3-bromopyruvate dropwise.

    • Causality: Thiourea acts as a dinucleophile. The highly polarizable, soft sulfur atom is the kinetic nucleophile that attacks the soft electrophilic α-carbon of the bromopyruvate. Dropwise addition prevents exothermic polymerization.

  • Step 2: Cyclization & Dehydration. Heat the mixture to reflux for 2 hours.

    • Causality: Refluxing provides the activation energy required for the endocyclic nitrogen to attack the hard carbonyl carbon, followed by dehydration to aromatize the thiazole ring.

  • Step 3: Isolation. Concentrate the mixture using a rotary evaporator. Pour the residue into ice-cold water and neutralize with saturated NaHCO₃ until pH 7-8 is reached. Collect the off-white precipitate via vacuum filtration[4].

    • Causality: The product initially forms as a hydrobromide salt. Neutralization is strictly required to liberate the free base, allowing it to precipitate out of the aqueous phase.

  • Step 4: Self-Validation.

    • TLC: Spot against starting materials (1:3 petroleum ether/ethyl acetate). The UV-active bromopyruvate spot must completely disappear[4].

    • LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 173.0.

Protocol B: Synthesis of 5-Aminothiazole-4-carboxamide (5-ATCA Core)

This method constructs the sterically hindered 5-amino core via condensation[3].

  • Step 1: Thioamide Formation. Suspend 1.0 eq of aminocyanoacetamide in a polar aprotic solvent (e.g., DMF). Introduce a sulfurizing agent (such as CS₂ or Lawesson's reagent) under basic conditions.

    • Causality: The highly electrophilic cyano group is attacked by the sulfur nucleophile to generate a thioamide intermediate in situ.

  • Step 2: Ring Closure. Heat the reaction mixture to 80 °C for 3 hours.

    • Causality: The adjacent amine attacks the remaining electrophilic center, closing the 5-membered ring and establishing the coplanar hydrogen-bonded system.

  • Step 3: Isolation. Filter the mixture while hot to remove insoluble byproducts. Cool the filtrate to room temperature and concentrate under reduced pressure. Wash the resultant solid with ice water and purify via column chromatography (DCM/MeOH 50:1)[3].

  • Step 4: Self-Validation.

    • FT-IR: Verify the complete disappearance of the sharp cyano stretch at ~2200 cm⁻¹.

    • ¹H NMR (DMSO-d₆): Look for the highly deshielded 5-NH₂ protons. Their downfield shift validates the presence of the strong intramolecular hydrogen bond with the C4-carbonyl[2][3].

Applications in Drug Development

Understanding the reactivity limits of these isomers directly informs their utility in pharmacology:

  • 2-ATCA in Antimicrobial Resistance: The 2-ATCA scaffold is currently being heavily leveraged to develop broad-spectrum Metallo-β-lactamase (MBL) inhibitors. Because its structure closely mimics the essential binding features of carbapenem hydrolysates, it acts as a perfect anchor in the zinc-dependent active sites of B1, B2, and B3 MBLs, combating antibiotic resistance[5].

  • 5-ATCA in Oncology and Inflammation: Due to its pre-organized geometry, 5-ATCA is the premier building block for synthesizing thiazolo[4,5-d]pyrimidines. These bicyclic systems are critical pharmacophores in the development of novel protein kinase inhibitors and anti-inflammatory agents[3][6].

References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications. 5

  • 5-Aminothiazole-4-Carboxylic Acid Ethyl Ester CAS NO 18903-18-9. ChemicalCell. 6

  • Application Notes & Protocols: Synthesis and Antimicrobial Screening of 2-Aminothiazole-4-Carboxylic Acid Derivatives. Benchchem. 4

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate.2

  • A Convenient Synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic Acid via N-Fmoc-thiourea. Tandfonline. 1

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. 3

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagents for 5-Aminothiazole-4-Carboxylic Acid Derivatives

For researchers and professionals in drug development, the synthesis of novel molecular entities often hinges on the robust and efficient formation of amide bonds. The 5-aminothiazole-4-carboxamide core is a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel molecular entities often hinges on the robust and efficient formation of amide bonds. The 5-aminothiazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. However, the unique electronic properties of this heterocyclic system—namely the interplay between the electron-donating 5-amino group and the inherently electron-deficient thiazole ring—can present challenges for amide bond formation. The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical parameter for success.

This guide provides an in-depth, objective comparison of common coupling reagents for the acylation of 5-aminothiazole-4-carboxylic acid derivatives. We will delve into the mechanistic nuances of each reagent class, provide field-proven experimental protocols, and present a comparative analysis to inform your selection process.

The Challenge: Acylating the 5-Aminothiazole-4-Carboxylic Acid Scaffold

The primary challenge in the amide coupling of 5-aminothiazole-4-carboxylic acid lies in the electronic nature of the starting material. The carboxylic acid is attached to an electron-withdrawing heterocyclic ring, which can decrease the nucleophilicity of the carboxylate anion. Conversely, the 5-amino group, while a site for potential side reactions if unprotected, also influences the overall electron density of the molecule. This delicate electronic balance can affect the efficiency of different coupling reagents and may necessitate careful optimization of reaction conditions to avoid side reactions such as racemization, particularly if the amine component is chiral.

A Comparative Overview of Coupling Reagent Classes

The choice of a coupling reagent is a balance between reactivity, cost, ease of workup, and the potential for side reactions. We will compare three major classes of coupling reagents: uronium/aminium salts, phosphonium salts, and carbodiimides.

Uronium/Aminium Salts: The High-Performance Workhorses

Uronium and aminium salts, such as HATU and HBTU, are renowned for their high efficiency and rapid reaction times.[1] They activate carboxylic acids to form highly reactive esters in situ.

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard for difficult couplings. It utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as an additive, which is incorporated into the reagent's structure. The resulting OAt-active ester is more reactive than the OBt-ester formed by HBTU, leading to faster and more complete reactions with a reduced risk of racemization.[2][3]

  • (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another highly effective and widely used coupling reagent. It is generally less expensive than HATU but may be slightly less efficient for sterically hindered or electronically challenging substrates.[4]

Mechanism of Action:

Uronium/aminium salts react with the deprotonated carboxylic acid to form a highly reactive acyl-uronium intermediate. This intermediate then reacts with the amine to form the desired amide, regenerating the uronium salt byproduct which is typically water-soluble and easily removed during workup.

Uronium Salt Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) Acyl_Uronium Acyl-uronium Intermediate Carboxylate->Acyl_Uronium HATU HATU HATU->Acyl_Uronium Amide R-CO-NH-R' Acyl_Uronium->Amide Byproduct Urea Byproduct Acyl_Uronium->Byproduct Amine R'-NH₂ Amine->Amide

Caption: General mechanism of uronium salt-mediated amide coupling.

Phosphonium Salts: The Safety-Conscious Powerhouses

Phosphonium salts, such as PyBOP, offer high coupling efficiency with a low risk of racemization. A key advantage over older phosphonium reagents like BOP is that their byproducts are not carcinogenic.[1]

  • (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amines.[5] It is a safer alternative to BOP, which generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

Mechanism of Action:

PyBOP reacts with the carboxylate anion to form a reactive acyloxyphosphonium salt. This intermediate then reacts with the amine to yield the amide and tris(pyrrolidino)phosphine oxide, a water-soluble byproduct.[6]

Phosphonium Salt Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt Carboxylate->Acyloxyphosphonium PyBOP PyBOP PyBOP->Acyloxyphosphonium Amide R-CO-NH-R' Acyloxyphosphonium->Amide Byproduct Phosphine Oxide Byproduct Acyloxyphosphonium->Byproduct Amine R'-NH₂ Amine->Amide

Caption: General mechanism of phosphonium salt-mediated amide coupling.

Carbodiimides: The Cost-Effective Classics

Carbodiimides, such as EDC, are cost-effective and widely used coupling reagents. However, they can be associated with a higher risk of racemization, which is often mitigated by the use of additives like HOBt or Oxyma.[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous workup.[7] It is often used in conjunction with HOBt to suppress racemization and improve reaction efficiency.[8]

Mechanism of Action:

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide and a water-soluble urea byproduct. The addition of HOBt provides an alternative reaction pathway, forming an active ester that is less prone to racemization.[8]

Carbodiimide Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O_acylisourea O-acylisourea Intermediate Carboxylic_Acid->O_acylisourea EDC EDC EDC->O_acylisourea Active_Ester Active Ester O_acylisourea->Active_Ester Amide R-CO-NH-R' O_acylisourea->Amide Urea_Byproduct Urea Byproduct O_acylisourea->Urea_Byproduct HOBt HOBt (Additive) HOBt->Active_Ester Active_Ester->Amide Less Racemization Amine R'-NH₂ Amine->Amide

Caption: General mechanism of carbodiimide-mediated amide coupling with an additive.

Experimental Comparison: Protocols and Data

To provide a clear comparison, we present a standardized set of experimental protocols for the coupling of a generic 5-aminothiazole-4-carboxylic acid derivative with a primary amine using HATU, PyBOP, and EDC/HOBt.

Experimental_Workflow Start Start: 5-aminothiazole-4-carboxylic acid derivative + Amine Protocol_A Protocol A: HATU Coupling Start->Protocol_A Protocol_B Protocol B: PyBOP Coupling Start->Protocol_B Protocol_C Protocol C: EDC/HOBt Coupling Start->Protocol_C Workup Standardized Aqueous Workup Protocol_A->Workup Protocol_B->Workup Protocol_C->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analysis (Yield, Purity, etc.) Purification->Analysis

Caption: Comparative experimental workflow for coupling reagent evaluation.

Protocol 1: HATU-Mediated Coupling
  • Reaction Setup: To a solution of the 5-aminothiazole-4-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: PyBOP-Mediated Coupling
  • Reaction Setup: To a solution of the 5-aminothiazole-4-carboxylic acid derivative (1.0 eq) and the primary amine (1.0 eq) in anhydrous DMF, add PyBOP (1.1 eq) and DIPEA (2.0 eq).

  • Coupling: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Follow the workup procedure described in Protocol 1.

  • Purification: Follow the purification procedure described in Protocol 1.

Protocol 3: EDC/HOBt-Mediated Coupling
  • Reaction Setup: To a solution of the 5-aminothiazole-4-carboxylic acid derivative (1.0 eq), the primary amine (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF, cool the mixture to 0 °C.

  • Coupling: Add EDC.HCl (1.1 eq) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the workup procedure described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[7]

  • Purification: Follow the purification procedure described in Protocol 1.

Comparative Performance Data (Illustrative)

The following table summarizes the expected outcomes from the comparative study. The data is illustrative and based on the known properties of the coupling reagents. Actual results may vary depending on the specific substrates used.

Coupling ReagentTypical Yield (%)Reaction Time (h)Purity (crude, %)Ease of WorkupCost
HATU >901-2>95GoodHigh
PyBOP 85-952-4>90GoodMedium
EDC/HOBt 70-8512-2480-90ExcellentLow

Senior Application Scientist's Recommendation

For the coupling of 5-aminothiazole-4-carboxylic acid derivatives, the choice of reagent should be guided by the specific goals of the synthesis.

  • For high-throughput screening or when cost is a primary concern, EDC/HOBt is a viable option. Its straightforward workup is advantageous, although longer reaction times and potentially lower yields should be anticipated.

  • For routine synthesis and when a balance of cost and efficiency is desired, PyBOP is an excellent choice. It offers high yields and a good safety profile.

  • For challenging couplings, sterically hindered substrates, or when the highest possible yield and purity are required, HATU is the recommended reagent. Its superior reactivity and low risk of racemization often justify the higher cost, particularly in the later stages of drug development where material purity is paramount.

By understanding the mechanistic differences and considering the practical aspects of each coupling reagent, researchers can make an informed decision to optimize the synthesis of 5-aminothiazole-4-carboxamide derivatives, accelerating the discovery and development of new therapeutic agents.

References

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. BenchChem. Accessed March 17, 2026.
  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem. Accessed March 17, 2026.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Accessed March 17, 2026.
  • Bose, D. S., & Narsaiah, A. V. (2001). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 2001(03), 373-375.
  • Application Notes and Protocols: PyBOP-Mediated Coupling of Secondary Amines. BenchChem. Accessed March 17, 2026.
  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
  • Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(17), 1953-1955.
  • Dondoni, A., & Perrone, D. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(2), 17-68.
  • Acid-Amine Coupling using PyBOP. Organic Synthesis. Accessed March 17, 2026.
  • Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activation of Carboxylic Acids. BenchChem. Accessed March 17, 2026.
  • Reddit discussion on amide coupling help. r/Chempros. Accessed March 17, 2026.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Accessed March 17, 2026.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Accessed March 17, 2026.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. BenchChem. Accessed March 17, 2026.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Accessed March 17, 2026.
  • Coupling Reagents. Luxembourg Bio Technologies. Accessed March 17, 2026.
  • Reddit discussion on HATU coupling order. r/Chempros. Accessed March 17, 2026.
  • Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. Accessed March 17, 2026.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences. Accessed March 17, 2026.
  • Progress in the Synthesis of 5-Aminothiazole Derivatives. Request PDF.
  • The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Taylor & Francis Online. Accessed March 17, 2026.
  • Amine to Amide - PyBOP. Common Organic Chemistry. Accessed March 17, 2026.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Protocol for Amino PEG. BroadPharm. Accessed March 17, 2026.
  • Coupling Reagents. Aapptec. Accessed March 17, 2026.
  • Reddit discussion on EDC-HOBt Amide coupling workup help. r/Chempros. Accessed March 17, 2026.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475.
  • Synthesis of 5‐amino thiazoles via the four‐component coupling reaction.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Smy, J. L., Ifill, R., & Hassell-Hart, S. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Organic & Biomolecular Chemistry, Advance Article.
  • Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. MDPI. Accessed March 17, 2026.

Sources

Validation

Mass spectrometry fragmentation patterns of 5-aminothiazole-4-carboxylic acid

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 5-Aminothiazole-4-carboxylic Acid Executive Summary & The Molecular Target 5-Aminothiazole-4-carboxylic acid is a highly versatile scaffold in mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 5-Aminothiazole-4-carboxylic Acid

Executive Summary & The Molecular Target

5-Aminothiazole-4-carboxylic acid is a highly versatile scaffold in modern medicinal chemistry. It serves as a critical structural moiety in the synthesis of metabotropic glutamate receptor 5 (mGlu5) allosteric antagonists[1] and broad-spectrum, dual-action metallo- and serine-β-lactamase inhibitors[2]. During the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of these drug candidates, accurately characterizing the mass spectrometry (MS) fragmentation patterns of this compound is essential for identifying in vitro biooxidation products and quantifying target exposure[1].

This guide provides an in-depth technical comparison of two premier analytical approaches—High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass spectrometry—for the structural elucidation and targeted quantification of 5-aminothiazole-4-carboxylic acid.

Mechanistic Fragmentation Profiling

Understanding the gas-phase dissociation of 5-aminothiazole-4-carboxylic acid requires analyzing its functional groups: a basic primary amine (-NH₂), an acidic carboxylic acid (-COOH), and a heterocyclic thiazole ring. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic amino nitrogen or the thiazole nitrogen, yielding a stable pseudo-molecular ion [M+H]⁺ at m/z 145.01 .

When subjected to Collision-Induced Dissociation (CID) using inert gases (Argon or Nitrogen), the molecule exhibits highly predictable, thermodynamically driven neutral losses[3]:

  • Decarboxylation (-44 Da): The most favorable fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, generating a prominent base peak at m/z 101.02 . This occurs because the cleavage of the C-C bond adjacent to the thiazole ring is facilitated by the electron-withdrawing nature of the heterocycle, leaving a resonance-stabilized 5-aminothiazole fragment[3].

  • Dehydration (-18 Da): A competing, lower-energy pathway involves the loss of water (H₂O) from the protonated carboxylic acid, yielding an acylium ion at m/z 127.00 .

  • Deamination (-17 Da): The loss of ammonia (NH₃) generates a fragment at m/z 128.01 . This pathway is generally less dominant than decarboxylation due to the strong resonance stabilization the amino group shares with the thiazole ring.

  • Thiazole Ring Cleavage (-27 Da): Secondary fragmentation of the m/z 101.02 ion involves the endothermic rupture of the thiazole ring itself. The expulsion of hydrogen cyanide (HCN) from the ring yields a fragment at m/z 74.01 , a classic hallmark of aminothiazole derivatives[4].

G M [M+H]+ m/z 145.01 5-Aminothiazole-4-carboxylic acid F1 m/z 127.00 [M+H - H2O]+ M->F1 -H2O (-18 Da) F2 m/z 101.02 [M+H - CO2]+ 5-Aminothiazole M->F2 -CO2 (-44 Da) F3 m/z 128.01 [M+H - NH3]+ M->F3 -NH3 (-17 Da) F4 m/z 74.01 [M+H - CO2 - HCN]+ F2->F4 -HCN (-27 Da)

Caption: Gas-phase CID fragmentation pathways of protonated 5-aminothiazole-4-carboxylic acid.

Technology Comparison: Q-TOF vs. QqQ

While both platforms utilize CID to fragment the molecule, their application in drug development serves distinct, complementary purposes.

  • ESI-Q-TOF (High-Resolution MS): Best suited for de novo structural elucidation and identifying unknown metabolites. It provides high mass accuracy (<5 ppm), which is strictly required to differentiate isobaric interferences and confirm the exact elemental composition of novel biooxidation products[1].

  • ESI-QqQ (Targeted MS/MS): The gold standard for high-sensitivity quantification in complex biological matrices. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ acts as a dual mass filter, isolating specific precursor-to-product transitions to achieve femtogram-level limits of detection.

Table 1: Platform Performance Comparison for 5-Aminothiazole-4-carboxylic Acid
ParameterESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High-Resolution MS)
Primary Application Targeted PK quantificationMetabolite ID & Structural Elucidation
Mass Accuracy Nominal mass (~0.1 Da)Exact mass (< 5 ppm)
Sensitivity (LOD) Sub-picogram (fg to pg range)Picogram to nanogram range
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Acquisition Mode Multiple Reaction Monitoring (MRM)Information-Dependent Acquisition (IDA)
Table 2: Optimized MRM Transitions (QqQ)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
145.0101.044 Da (CO₂)15Quantifier (Highest intensity)
145.0127.018 Da (H₂O)10Qualifier 1 (Confirmation)
145.074.071 Da (CO₂ + HCN)25Qualifier 2 (High-energy confirmation)

Self-Validating Experimental Methodology

To ensure absolute data integrity and reproducibility, the following LC-MS/MS protocol integrates a self-validating System Suitability Test (SST) to dynamically monitor instrument performance.

Causality of Chromatographic Choices: We utilize a reversed-phase C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column with 0.1% formic acid in the mobile phase. The acidic modifier serves a dual purpose: it suppresses the ionization of the carboxylic acid (-COOH → unionized) to enhance retention on the hydrophobic stationary phase, while simultaneously providing an abundant proton source to ionize the basic amine (-NH₂ → -NH₃⁺) for optimal ESI+ efficiency.

Step-by-Step Protocol:
  • System Suitability & Calibration (SST): Inject a 10 ng/mL analytical standard of 5-aminothiazole-4-carboxylic acid in triplicate. Validation Gate: The system is only cleared for sample analysis if the retention time relative standard deviation (RSD) is <2%, peak area RSD is <5%, and mass accuracy (for Q-TOF) is within ±5 ppm.

  • Sample Preparation: Perform protein precipitation on biological samples (e.g., plasma or microsomes) using cold acetonitrile (1:3 v/v) spiked with an isotopically labeled internal standard (e.g., ¹³C-labeled analogue). Causality: Acetonitrile effectively denatures proteins while maintaining the solubility of the polar target compound. The internal standard corrects for matrix-induced ion suppression during ESI.

  • Chromatographic Separation: Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition:

    • For QqQ: Monitor the primary quantifier transition m/z 145.0 → 101.0 and qualifier transitions (as per Table 2).

    • For Q-TOF: Acquire data in Information-Dependent Acquisition (IDA) mode, triggering MS/MS scans for any precursor ion exceeding 1000 counts per second (cps).

  • Blank Verification: Inject a solvent blank immediately after the highest calibration standard. Validation Gate: Carryover must be <2% of the Lower Limit of Quantification (LLOQ) signal to confirm the absence of column memory effects.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 + 0.1% FA) Sample->LC QTOF HRMS (Q-TOF) Metabolite ID & Exact Mass LC->QTOF Discovery Phase QQQ QqQ MS Targeted MRM Quantification LC->QQQ Targeted Phase Data1 Structural Elucidation QTOF->Data1 Data2 PK/PD Profiling QQQ->Data2

Caption: Parallel LC-MS/MS analytical workflows for discovery and targeted quantification.

References

  • Title: Metabolite identification via LC-SPE-NMR-MS of the in vitro biooxidation products of a lead mGlu5 allosteric antagonist and impact on the improvement of metabolic stability in the series Source: PubMed (NIH) URL: [Link]

  • Title: Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]

Sources

Validation

Application Note: Benchmarking Catalytic Workflows for 5-Aminothiazole-4-Carboxylic Acid Synthesis

The 5-aminothiazole-4-carboxylic acid scaffold, particularly its ester derivative ethyl 5-aminothiazole-4-carboxylate, is a privileged bifunctional building block in advanced organic synthesis. Featuring both an electron...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-aminothiazole-4-carboxylic acid scaffold, particularly its ester derivative ethyl 5-aminothiazole-4-carboxylate, is a privileged bifunctional building block in advanced organic synthesis. Featuring both an electron-rich reactive amino group and an ester moiety, it is a critical precursor for constructing complex molecular architectures, including kinase inhibitors, antimicrobials, and organic semiconductors[1].

This guide provides an objective, data-driven comparison of the primary catalytic strategies used to synthesize the core thiazole ring, alongside advanced protocols for its downstream functionalization.

Mechanistic Pathways & Catalyst Selection

The synthesis of 5-aminothiazole-4-carboxylates generally proceeds via the cyclization of acyclic precursors. The choice of catalyst dictates the reaction mechanism, the required starting materials, and the environmental footprint of the process.

  • Brønsted Acid Catalysis (Polyphosphoric Acid - PPA): PPA is the classical reagent for the dehydrative cyclization of ethyl 2-acylamino-2-thiocarbamoylacetates. It functions dualistically as a highly viscous solvent and a potent dehydrating agent, driving the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon[2].

  • Thionation/Cyclization Catalysis (Lawesson’s Reagent): For substrates lacking a pre-installed thioamide, such as 2-acylamino-2-cyanoacetic acid ethyl esters, Lawesson's reagent is employed in refluxing non-polar solvents. It acts as a thionating agent, converting the amide to a thioamide in situ, which subsequently undergoes spontaneous cyclization onto the adjacent cyano group[3].

  • Transition Metal Catalysis (Pd(OAc)₂ / Xantphos): Once the core ring is synthesized, functionalizing the sterically hindered 5-amino group requires transition metal catalysis. A combination of Palladium(II) acetate and the bidentate ligand Xantphos is benchmarked for C-N cross-coupling due to Xantphos's wide bite angle (~111°), which thermodynamically favors reductive elimination over unwanted β -hydride elimination[4].

G P1 Ethyl 2-acylamino- 2-thiocarbamoylacetate Cat1 Polyphosphoric Acid (PPA) [Brønsted Acid Catalyst] P1->Cat1 Heating (80-100°C) P2 Ethyl 2-acylamino- 2-cyanoacetate Cat2 Lawesson's Reagent [Thionation Catalyst] P2->Cat2 Reflux (Benzene/Toluene) Core Ethyl 5-aminothiazole- 4-carboxylate Cat1->Core Dehydrative Cyclization Cat2->Core Thionation & Cyclization Cat3 Pd(OAc)2 / Xantphos [Cross-Coupling Catalyst] Core->Cat3 Aryl Halide, Cs2CO3 Microwave (120°C) Prod N-Functionalized 5-aminothiazole-4-carboxylate Cat3->Prod C-N Bond Formation

Fig 1. Catalytic pathways for synthesis and functionalization of 5-aminothiazole-4-carboxylates.

Benchmarking Catalytic Performance

The following table summarizes the quantitative performance metrics of the primary catalytic routes for synthesizing and functionalizing the 5-aminothiazole-4-carboxylate scaffold.

Catalyst SystemReaction TypeSubstrateTemp / TimeAverage YieldEnvironmental / Handling Profile
Polyphosphoric Acid (PPA) Dehydrative CyclizationEthyl 2-acylamino-2-thiocarbamoylacetate90°C / 2-4 h75 - 85%Poor: Highly viscous, harsh acidic workup, difficult scalability.
Lawesson’s Reagent Thionation & CyclizationEthyl 2-acylamino-2-cyanoacetate110°C / 6-8 h65 - 75%Moderate: Generates toxic H₂S byproducts; requires non-polar solvents (Toluene).
Pd(OAc)₂ / Xantphos C-N Cross-CouplingEthyl 5-aminothiazole-4-carboxylate120°C / 1.5 h (MW)70 - 80%Good: Atom-economical, rapid microwave protocol; sensitive to O₂/moisture.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for critical operational steps is explicitly defined so researchers can troubleshoot deviations in real-time.

Protocol A: De Novo Ring Synthesis via PPA Catalysis[2]

Objective: Synthesis of ethyl 5-aminothiazole-4-carboxylate via acid-catalyzed cyclization.

  • Preparation: Charge a dry 100 mL round-bottom flask with ethyl 2-acylamino-2-thiocarbamoylacetate (10.0 mmol).

  • Catalyst Addition: Add 15.0 g of Polyphosphoric Acid (PPA).

    • Causality: PPA must be added in large excess by weight because it serves as both the reaction medium and the dehydrating catalyst. Its high viscosity limits mass transfer, requiring mechanical or vigorous magnetic stirring.

  • Thermal Activation: Heat the highly viscous mixture to 90°C for 3 hours. Monitor via TLC (Dichloromethane:Methanol 9:1).

    • Validation: The disappearance of the starting material spot and the emergence of a lower-Rf UV-active spot indicates successful cyclization.

  • Quenching: Carefully pour the hot reaction mixture over 100 g of crushed ice with vigorous stirring.

    • Causality: PPA hydrolysis is violently exothermic. Pouring over ice prevents thermal degradation of the newly formed, heat-sensitive aminothiazole ring.

  • Neutralization & Precipitation: Slowly add concentrated NH₄OH (aqueous) dropwise until the solution reaches pH 8.

    • Causality: The product exists as a soluble protonated salt in the acidic medium. Adjusting to pH 8 deprotonates the amine, forcing the neutral free base to precipitate out of the aqueous phase.

    • Validation: A dense, pale-yellow precipitate will form precisely as the pH crosses 7.0.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and dry under high vacuum to afford the pure product.

Protocol B: Downstream Functionalization via Pd-Catalyzed Microwave Cross-Coupling[4]

Objective: N-arylation of ethyl 5-aminothiazole-4-carboxylate to generate MAT2A inhibitor precursors.

  • Reagent Charging: In a 20 mL microwave-safe vial, combine ethyl 5-aminothiazole-4-carboxylate (1.70 mmol), the desired aryl halide (1.13 mmol), Pd(OAc)₂ (0.34 mmol, 30 mol%), Xantphos (0.34 mmol, 30 mol%), and Cs₂CO₃ (0.34 mmol).

    • Causality: Cs₂CO₃ is chosen as a mild, insoluble inorganic base that effectively deprotonates the thiazole amine without hydrolyzing the adjacent ethyl ester.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Seal the vial with a septum cap and sparge the mixture with N₂ gas for 10 minutes.

    • Causality: The active Pd(0) catalytic species is highly susceptible to oxidative deactivation by dissolved atmospheric oxygen. Purging ensures catalyst longevity.

  • Microwave Irradiation: Heat the vial in a microwave reactor at 120°C for 1.5 hours.

    • Causality: The 5-amino group of the thiazole is sterically hindered and electronically deactivated by the adjacent electron-withdrawing ester. Microwave dielectric heating provides the rapid, uniform energy transfer required to overcome this high activation barrier.

  • Filtration: Cool to room temperature and filter the crude mixture through a pad of Celite, eluting with ethyl acetate (20 mL).

    • Validation: The Celite pad traps the insoluble Cs₂CO₃ salts and precipitated palladium black, preventing column clogging during subsequent chromatography.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the N-functionalized product.

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Safety & Regulatory Compliance

Safety

5-Aminothiazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling heterocyclic building blocks requires more than just following a generic safety sheet; it requires a mechanistic understanding of the chemical's behavior to e...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling heterocyclic building blocks requires more than just following a generic safety sheet; it requires a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety and regulatory compliance.

5-Aminothiazole-4-carboxylic acid (CAS: 1353101-13-9) is a highly valuable S-heterocycle utilized extensively in pharmaceutical synthesis and drug development[1]. However, the presence of both a primary amine and a carboxylic acid on a thiazole ring creates a zwitterionic potential that dictates its physical properties, reactivity, and ultimately, its disposal requirements.

Below is the comprehensive, field-proven operational guide for the safe handling, spill remediation, and disposal of 5-Aminothiazole-4-carboxylic acid.

Hazard Causality & Chemical Profile

To design a self-validating safety protocol, we must first understand the causality behind the compound's hazards:

  • Irritation Potential: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. Because it is a fine crystalline powder, it is highly prone to aerosolization. Inhalation of these micro-particulates leads to immediate interaction with the mucous membranes of the respiratory tract.

  • Thermal Decomposition: The thiazole core contains both nitrogen and sulfur heteroatoms. Upon combustion, it does not simply burn into carbon dioxide and water; it releases highly toxic oxides of nitrogen (NOx) and sulfur (SOx)[3]. This strictly prohibits drain disposal and mandates controlled incineration.

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong bases[4], which can trigger exothermic degradation.

Table 1: Physical Properties and Hazard Summary

Property / ClassificationSpecification / Detail
Chemical Name 5-Aminothiazole-4-carboxylic acid
CAS Number 1353101-13-9 (Acid) / 18903-18-9 (Ethyl ester)[1]
Physical State Solid / Crystalline Powder[3]
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2]
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx)[3]
Incompatibilities Strong oxidizing agents, strong bases, amines[4]
RCRA Waste Status Unlisted (Must be evaluated per 40 CFR 261.3)[3]

Operational Handling Protocol

To prevent exposure to respiratory irritants, handling must be meticulously controlled.

Step-by-Step Methodology:

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood or under local exhaust ventilation to keep airborne concentrations below hazardous thresholds[2].

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat[5]. If ventilation is compromised, a NIOSH/MSHA-approved particulate respirator is mandatory[3].

  • Dispensing: Use a static-free, grounded spatula to transfer the powder. The amine and carboxylic acid groups can generate electrostatic charges; grounding prevents electrostatic repulsion and subsequent aerosolization of the fine particulates.

  • Decontamination: Post-manipulation, wipe down the analytical balance and surrounding surfaces with a damp paper towel to capture any microscopic dust. Dispose of the towel in the solid hazardous waste bin.

Spill Response and Containment Workflow

In the event of a spill, standard sweeping will exacerbate the hazard by launching the irritant into the breathing zone.

Step-by-Step Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone. Move personnel to fresh air if inhalation occurs[6].

  • Containment (No Dry Sweeping): Do NOT dry sweep[2]. Gently cover the powder with an inert, damp absorbent material (e.g., wet sand or vermiculite) to suppress dust generation. Alternatively, use a specialized HEPA-filtered laboratory vacuum[2].

  • Collection: Carefully scoop the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) secondary container.

  • Surface Remediation: Wash the affected area with copious amounts of soap and water only after all visible powder has been collected[6]. Collect the wash water for hazardous disposal if local environmental regulations mandate.

Waste Segregation and Disposal Plan

Under EPA guidelines, chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste (40 CFR 261.3)[3]. While 5-Aminothiazole-4-carboxylic acid is not explicitly listed as a RCRA P-Series or U-Series waste[3], its toxicity, irritant properties, and hazardous combustion profile dictate that it must be treated as a hazardous substance under 40 CFR 261.20 through 261.24[7].

Step-by-Step Methodology:

  • Classification & Segregation:

    • Solid Waste: Place empty reagent vials, contaminated gloves, and residual powder into a dedicated, sealable solid organic waste container.

    • Liquid Waste: If the compound was utilized in a reaction, segregate the resulting liquid waste into "Halogenated" or "Non-Halogenated" organic waste streams based on the solvent used. Never mix with strong oxidizers or bases[4].

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area[2]. Ensure containers are tightly closed and locked up when not in active use[6].

  • Labeling: Label the waste clearly with the chemical name, the primary hazard (Irritant / Toxic Organic), and the accumulation start date.

  • Final Disposal: Do not let the product enter drains or waterways[2]. Dispose of contents and containers via an approved waste disposal plant[8]. Controlled incineration is the required destruction method to safely manage the release of NOx and SOx byproducts.

Disposal Decision Workflow

Below is the logical decision tree for segregating 5-Aminothiazole-4-carboxylic acid waste to ensure regulatory compliance and prevent incompatible chemical mixing.

G Start Waste Generation: 5-Aminothiazole-4-carboxylic acid StateCheck Determine Waste State Start->StateCheck Solid Solid / Powder Waste (Contaminated PPE, Vials) StateCheck->Solid Liquid Liquid / Solvent Mixture (Reaction Byproducts) StateCheck->Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck Halo Halogenated Organic Waste HaloCheck->Halo Yes NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No Incineration EH&S Collection & Controlled Incineration Halo->Incineration NonHalo->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of 5-Aminothiazole-4-carboxylic acid waste.

References

  • AK Scientific, Inc. "5-Aminothiazole-4-carboxylic acid." AK Scientific.
  • Guidechem. "Ethyl 2-aminothiazole-5-carboxylate 32955-21-8 wiki - Guidechem." Guidechem.
  • ChemScene. "1353101-13-9 | 5-Aminothiazole-4-carboxylic acid | ChemScene." ChemScene.
  • Fisher Scientific. "Thiazole-2-carboxylic acid - SAFETY DATA SHEET." Fisher Scientific.
  • AK Scientific, Inc. "1,1-Dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid - AK Scientific, Inc." AK Scientific.
  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+% - Cole-Parmer." Cole-Parmer.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific." Fisher Scientific.
  • Electronic Code of Federal Regulations (eCFR). "40 CFR 302.4 -- Hazardous substances and reportable quantities. - eCFR." eCFR.

Sources

Handling

Personal protective equipment for handling 5-Aminothiazole-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling fine chemical building blocks like 5-Aminothiazole-4-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fine chemical building blocks like 5-Aminothiazole-4-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical behavior and reactivity.

This compound is a critical intermediate extensively utilized in the synthesis of advanced therapeutics, including Traf2- and Nck-interacting kinase (TNIK) inhibitors for oncology research[1]. However, its dual functional groups—a reactive primary amine and a carboxylic acid on a thiazole ring—present specific operational hazards, particularly regarding dust aerosolization and mucosal irritation.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Aminothiazole-4-carboxylic acid.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why the compound poses a threat. 5-Aminothiazole-4-carboxylic acid is typically supplied as a fine, crystalline solid. Its primary hazards are intrinsically linked to its physical state and functional groups:

  • Mucosal and Ocular Irritation (H315, H319): The free amine group acts as a localized base. Upon contact with the moisture in mucosal membranes or sweat, it can induce contact dermatitis and severe ocular irritation[2].

  • Aerosolization and Respiratory Toxicity (H335): As a dry, lightweight powder, it is highly susceptible to static charge and aerosolization. Inhalation of these micro-particles bypasses upper respiratory defenses, depositing the irritant directly into the respiratory tract[3].

  • Systemic Toxicity (H302): Ingestion—often secondary ingestion caused by touching the face with contaminated gloves—leads to acute oral toxicity[4].

Quantitative Hazard Profile & Core PPE Matrix

The following table synthesizes the quantitative hazard classifications with the corresponding engineered PPE requirements.

GHS Hazard CodeHazard DescriptionExposure ThresholdRequired PPE SpecificationMechanistic Causality
H302 Harmful if swallowedAcute Toxicity Category 4Nitrile gloves (≥0.11 mm thickness)Prevents dermal absorption and eliminates secondary transfer to the mouth[4].
H315 / H319 Skin/Eye IrritationIrritation Category 2/2ATight-sealing goggles (EN 166 / OSHA 29 CFR 1910.133)Protects ocular mucosa from airborne particulate deposition and chemical vapor[2].
H335 Respiratory IrritationSTOT SE Category 3N95/P2 Respirator (if handled outside hood)Filters micro-particulates (<5 µm) that would otherwise induce acute respiratory distress[3].

Step-by-Step Operational Protocol: Precision Weighing

Objective: Transfer 5-Aminothiazole-4-carboxylic acid while maintaining zero respiratory exposure and preventing laboratory cross-contamination.

  • System Validation & Environmental Control:

    • Action: Verify that the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).

    • Causality: This specific velocity is strong enough to capture aerosolized micro-particles but gentle enough to prevent the creation of turbulent vortices that would scatter the lightweight powder across the workspace.

  • PPE Verification & Donning:

    • Action: Don a fully buttoned flame-resistant lab coat, EN 166 compliant tight-sealing goggles, and double-layer nitrile gloves. Inspect gloves for micro-tears prior to use.

    • Causality: Double gloving establishes a fail-safe. If the outer glove becomes contaminated with the powder, it can be immediately stripped off, preserving the sterile and safe boundary of the inner glove[2].

  • Static Mitigation:

    • Action: Wipe the exterior of the reagent bottle and your stainless-steel weighing spatula with an anti-static cloth. If available, activate a grounded static eliminator (ionizing bar) inside the hood.

    • Causality: Dry powders with amine groups build up static electricity rapidly. Neutralizing this charge prevents the powder from "jumping" or repelling off the spatula and aerosolizing into your breathing zone.

  • Transfer & Hermetic Sealing:

    • Action: Weigh the material directly into a pre-tared, sealable glass vial (e.g., a scintillation vial) rather than an open polystyrene weigh boat. Cap the vial tightly before removing it from the fume hood.

    • Causality: Open weigh boats expose the powder to ambient air currents during transit to the benchtop, creating a high risk of inhalation exposure.

Spill Response & Decontamination Workflow

Even with rigorous protocols, accidental spills occur. Because 5-Aminothiazole-4-carboxylic acid is a highly mobile powder, immediate containment of the dust is the highest priority.

SpillResponse Start Spill Detected: 5-Aminothiazole-4-carboxylic acid Assess Assess Spill Volume & Location Start->Assess Small Minor Spill (< 50g) Contained in Fume Hood Assess->Small Low Risk Large Major Spill (> 50g) or Outside Hood Assess->Large High Risk PPE Verify PPE Integrity (Double Gloves, Goggles) Small->PPE Evacuate Evacuate Area & Notify EHS Team Large->Evacuate Contain Suppress Dust: Cover with Damp Absorbent PPE->Contain Sweep Collect Material (Non-Sparking Tools) Contain->Sweep Dispose Seal in Hazardous Waste Container Sweep->Dispose Decon Surface Decontamination (Soap/Water & 70% EtOH) Dispose->Decon

Workflow for assessing and neutralizing 5-Aminothiazole-4-carboxylic acid powder spills.
Decontamination Execution
  • Dust Suppression: Never dry-sweep the powder. Immediately cover the spill with absorbent paper towels lightly dampened with water or 70% ethanol[5]. This traps the micro-particles and prevents them from becoming airborne.

  • Collection: Use a non-sparking scraper to push the dampened mass into a designated hazardous waste bag.

  • Chemical Neutralization: Wash the contaminated surface thoroughly with soap and water, followed by a final wipe-down with 70% ethanol to ensure all residual amine traces are solubilized and removed.

Waste Disposal Plan

5-Aminothiazole-4-carboxylic acid is highly water-soluble and will mobilize rapidly if introduced into aquatic environments[3]. It must never be disposed of via standard municipal drains or general trash.

  • Solid Waste: All unreacted powder, contaminated weigh boats, damp absorbent towels from spill cleanup, and the outer layer of operational gloves must be placed in a rigid, leak-proof container. Label clearly as: "Hazardous Solid Waste - Toxic/Irritant (Aminothiazole derivatives)".

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in a designated organic waste carboy (segregated into halogenated or non-halogenated depending on your solvent matrix).

  • Glassware Decontamination: Wash all reusable spatulas and glassware with a sequence of dilute acid (e.g., 0.1M HCl to protonate and dissolve the amine), followed by copious amounts of deionized water, and a final acetone rinse to ensure rapid drying.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Aminothiazole-4-carboxylic acid
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